molecular formula C9H4BrF2NO2 B1410233 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid CAS No. 1807073-34-2

4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

Cat. No.: B1410233
CAS No.: 1807073-34-2
M. Wt: 276.03 g/mol
InChI Key: OENLPEMTQZCZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a high-value, multifunctional aromatic building block specifically designed for advanced research and development applications. Its structure incorporates three distinct functional groups—bromo, cyano, and difluoromethyl—on a benzoic acid scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery. The bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of complex molecular fragments . The electron-withdrawing cyano group can influence the electronic properties of the molecule and can also be further functionalized into amidines or reduced to aminomethyl groups . The difluoromethyl group is a critical bioisostere, often used to modulate a compound's lipophilicity, metabolic stability, and membrane permeability, making it valuable in the design of active pharmaceutical ingredients (APIs) . This combination of features suggests its primary utility in the synthesis of novel compounds for screening against biological targets, particularly in the development of agrochemicals and pharmaceuticals, where benzoic acid derivatives are commonly explored . As a biochemical reagent, it is intended for use as a biological material or organic compound in life science-related research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in accordance with safe laboratory practices .

Properties

IUPAC Name

4-bromo-2-cyano-5-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-1-4(3-13)5(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLPEMTQZCZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal Structure Analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Solid-State Characterization

Executive Summary

This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid . As a poly-functionalized aromatic scaffold containing a heavy halogen (Br), a strong dipole generator (CN), and a lipophilic hydrogen-bond donor/acceptor motif (CF2H/COOH), this compound presents unique crystallographic challenges.

This document serves as a blueprint for researchers to determine the absolute structural metrics, analyze supramolecular packing forces (specifically the competition between Halogen Bonding and Hydrogen Bonding), and resolve common disorder issues associated with the difluoromethyl group.

Crystallization Strategy & Polymorph Screening

The first critical step is obtaining diffraction-quality single crystals. Due to the competing polar (COOH, CN) and lipophilic (Br, CF2H) domains, a binary solvent diffusion method is recommended over simple evaporation to control nucleation kinetics.

1.1 Solubility Profile & Solvent Selection
Solvent SystemRoleInteraction Typesuitability
Methanol/Ethanol SolventH-bond Donor/AcceptorHigh (Risk of solvates)
Acetonitrile SolventDipole-DipoleModerate (Aligns with CN group)
Chloroform/DCM Anti-solventWeak H-bond DonorHigh (Promotes Br...Solvent interactions)
Toluene Anti-solvent

-stacking
High (Slow diffusion)
1.2 Recommended Protocol: Vapor Diffusion
  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Acetonitrile (good solubility, minimizes H-bond competition with COOH).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a narrow inner vial.
    
  • Diffusion: Place the inner vial inside a larger jar containing 5 mL of Toluene or Chloroform .

  • Incubation: Seal tightly and store at 4°C in a vibration-free environment.

    • Mechanism:[1][2][3][4] The anti-solvent vapor slowly diffuses into the rich phase, lowering solubility gradually to favor few, high-quality nucleation events.

Data Collection & Reduction Strategy

The presence of Bromine (Z=35) allows for definitive structure solution via heavy-atom methods but requires specific absorption corrections.

  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å)
    is preferred over Cu-K
    
    
    .
    • Reasoning: Bromine absorbs Cu radiation strongly (

      
       is high), leading to significant absorption errors and scaling issues. Mo radiation minimizes this while providing sufficient resolution (
      
      
      
      Å).
  • Temperature: 100 K (Cryostream) .

    • Criticality: The

      
       group often exhibits rotational disorder at room temperature. Cooling freezes these rotamers, sharpening electron density maps for precise F-atom assignment.
      
Structural Elucidation & Refinement
3.1 Space Group Determination

For achiral benzoic acid derivatives, the most probable space groups are


  (Monoclinic) or 

(Triclinic).
  • Check: Look for systematic absences (

    
    , 
    
    
    
    ) to confirm
    
    
    .
3.2 Phasing: The Heavy Atom Method

The Bromine atom dominates the scattering power.

  • Patterson Map: Calculate the Patterson function

    
    . The strongest non-origin peak corresponds to the Br-Br vector.
    
  • Solution: Locate the Br position to phase the initial map.

  • Difference Fourier Synthesis: Reveal the lighter atoms (O, N, F, C) in subsequent cycles.

3.3 Handling Disorder (The

Challenge)

The difluoromethyl group is prone to rotational disorder around the


 bond.
  • Symptom: Elongated or split thermal ellipsoids for Fluorine atoms.

  • Resolution:

    • Model the disorder over two positions (Part A and Part B).

    • Apply SADI (Same Distance) restraints to C-F bond lengths (~1.35 Å) and F...F distances.

    • Refine occupancy (variable

      
       and 
      
      
      
      ).
Supramolecular Analysis: Packing Motifs

The crystal lattice is governed by a hierarchy of intermolecular forces. Understanding these is vital for predicting solid-state stability and solubility.

4.1 Primary Interaction: The Carboxylic Acid Dimer

Expect the formation of the classic centrosymmetric dimer (


 graph set).
  • Geometry: Two

    
     hydrogen bonds.
    
  • Distance:

    
     separation typically 
    
    
    
    Å.
4.2 Secondary Interaction: Halogen Bonding (

-hole)

The Bromine atom possesses a positive electrostatic cap (


-hole) on the extension of the C-Br bond.
  • Acceptors: The Cyano nitrogen (

    
    ) or Carbonyl oxygen (
    
    
    
    ).
  • Metric: Look for

    
     angles 
    
    
    
    and distances less than the sum of van der Waals radii (
    
    
    Å).
  • Significance: This interaction can direct the formation of 1D chains perpendicular to the H-bonded dimers.

4.3 Tertiary Interaction: Weak Hydrogen Bonds
  • 
    :  The acidic proton on the 
    
    
    
    group can donate to neighboring electronegative atoms.
  • 
    :  Aromatic protons adjacent to the CN group may form weak contacts.
    
Visualization of Workflows & Interactions
Diagram 1: Crystallographic Workflow

CrystalWorkflow Start Compound Synthesis (>98% Purity) Screen Vapor Diffusion Screening (MeCN / Toluene) Start->Screen Mount Crystal Mounting (Paratone Oil, Mitegen Loop) Screen->Mount Select Single Crystal Data Data Collection (Mo-Kα, 100 K) Mount->Data Phase Phasing (Heavy Atom Method - Br) Data->Phase Refine Refinement (SHELXL, Anisotropic) Phase->Refine Disorder Disorder Handling (CF2H Rotamers) Refine->Disorder High R-factor / Ellipsoids? Final Final CIF & Packing Analysis Refine->Final Convergence (R1 < 5%) Disorder->Refine Apply Restraints

Caption: Step-by-step protocol for solving the crystal structure, highlighting the critical loop for handling CF2H disorder.

Diagram 2: Intermolecular Interaction Hierarchy

Interactions MolA Molecule A COOH COOH Dimer (Strong H-Bond) MolA->COOH Primary (~2.6 Å) Halogen Br···N≡C (Halogen Bond) MolA->Halogen Directional (170-180°) Weak C-H···F / C-H···O (Weak Interactions) MolA->Weak Packing Stabilization MolB Molecule B MolB->COOH MolB->Halogen MolB->Weak

Caption: Hierarchy of supramolecular forces expected in the lattice, ranked by energetic contribution.

References
  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Müller, P. (2009). "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press. (Standard text for refinement protocols).
  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

An In-Depth Technical Guide to the Solubility Profiling of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and manufacturability. This guide provides a comprehensive framework for the systematic study of the solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a range of organic solvents. We move beyond simple procedural descriptions to explore the foundational thermodynamic principles, the rationale behind solvent selection, and the critical importance of solid-state characterization. This document details a robust, self-validating experimental protocol using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. By integrating theoretical models like Hansen Solubility Parameters (HSP) with rigorous experimental practice, this guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to build a deep and actionable understanding of API solubility behavior.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most important parameters, directly influencing the therapeutic efficacy and development pathway of a drug.[1] Poorly water-soluble drugs often exhibit inadequate and variable absorption, leading to compromised bioavailability and the need for higher, potentially more toxic, doses to achieve the desired pharmacological effect.[1][2] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[3]

For an orally administered drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[4] Beyond bioavailability, solubility dictates critical downstream processes, including API purification, crystallization, and the formulation of various dosage forms.[5][6] Failure to comprehensively characterize the solubility profile of a candidate like 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in relevant organic solvents can lead to significant setbacks, costly rework, and delays in later stages of development.[2] This guide, therefore, establishes a scientifically rigorous approach to building this essential data package.

Foundational Principles of Solubility

A robust solubility study is built upon a clear understanding of the underlying physical chemistry. Simply generating numbers is insufficient; one must understand what those numbers represent.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" is often used loosely, but it is crucial to distinguish between two different measurements:

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[7] The resulting solution is saturated, and any excess solid solute remains in equilibrium with the solution. This value is intrinsic to the compound's most stable solid form under the experimental conditions.

  • Kinetic Solubility: This measurement is often employed in high-throughput screening and reflects the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous buffer.[8][9] Kinetic solubility values are frequently higher than thermodynamic solubility because the rapid solvent shift can generate a supersaturated, metastable state.[7][10] While useful for rapid, early-stage screening, kinetic data can be misleading for formulation development, which requires an understanding of the long-term stable state.[10][11]

This guide focuses exclusively on determining the thermodynamic solubility , as it provides the most reliable and fundamental data for drug development decisions.

The Impact of the Solid State: Polymorphism

A chemical compound can exist in different solid-state forms, known as polymorphs. These forms have the same chemical composition but differ in their crystal lattice arrangement.[12] This difference in crystal packing leads to variations in thermodynamic properties, including melting point, stability, and, critically, solubility.[12][13]

Metastable polymorphs are generally more soluble than their stable counterparts but can convert to the more stable, less soluble form over time.[12][14] This transformation can have disastrous consequences for a drug product, potentially leading to a loss of efficacy. Therefore, a self-validating solubility protocol must begin with the characterization of the solid form of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the measured solubility is unequivocally linked to a specific, known crystalline form.

Solvent-Solute Interactions: Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a useful, if simplistic, starting point for understanding solubility.[15] A more quantitative and predictive framework is offered by Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[16][17]

Every solvent and solute can be characterized by a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[18] The "distance" (Ra) between the HSP coordinates of a solute and a solvent can be calculated, and a smaller distance implies greater affinity.[16][19] By selecting a diverse range of solvents with varying HSPs, one can systematically probe the dissolution mechanism of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid and build a predictive model for its behavior in other solvent systems.

A Framework for the Experimental Determination of Solubility

This section outlines a comprehensive, step-by-step methodology for determining the thermodynamic solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Experimental Workflow

The overall process is a multi-step, logical progression from material characterization to final data analysis, ensuring the integrity and reproducibility of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A API Characterization (XRPD, DSC, Purity) B Solvent Selection (Based on HSP & Class) A->B C Analytical Method Validation (HPLC-UV) B->C D Shake-Flask Setup (API Excess + Solvent) C->D Validated Method E Equilibration (Controlled Temp & Agitation) D->E F Sample Collection & Filtration E->F G Sample Dilution F->G Saturated Solution H HPLC-UV Quantification G->H I Data Analysis & Reporting H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Step 1: Physicochemical Characterization of the Solute

Causality: To ensure the generated data is meaningful, it must be tied to a well-characterized material.

  • Purity: Confirm the purity of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid using HPLC, typically >99%.

  • Polymorphic Form: Obtain an XRPD pattern and a DSC thermogram to confirm the crystalline form of the starting material. This serves as the baseline for the entire study.

Step 2: Rational Solvent Selection

Causality: The choice of solvents should be deliberate, designed to cover a wide range of intermolecular interactions to provide a comprehensive solubility profile.

  • Select a diverse set of at least 8-10 organic solvents. The set should include polar protic (e.g., Methanol, Ethanol), polar aprotic (e.g., Acetone, Acetonitrile, Ethyl Acetate), and non-polar (e.g., Toluene, Heptane) solvents.

  • Consult a table of Hansen Solubility Parameters to guide the selection and aid in later interpretation.

Table 1: Hansen Solubility Parameters for Representative Organic Solvents.

Solvent Class δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵)
n-Heptane Non-polar 15.1 0.0 0.0
Toluene Non-polar 18.0 1.4 2.0
Dichloromethane Polar Aprotic 17.0 7.3 7.1
Acetone Polar Aprotic 15.5 10.4 7.0
Ethyl Acetate Polar Aprotic 15.8 5.3 7.2
Acetonitrile Polar Aprotic 15.3 18.0 6.1
Isopropanol Polar Protic 15.8 6.1 16.4
Ethanol Polar Protic 15.8 8.8 19.4
Methanol Polar Protic 14.7 12.3 22.3

| Water | Polar Protic | 15.5 | 16.0 | 42.3 |

Step 3: The Shake-Flask Method (Equilibrium Solubility Protocol)

This method is the recommended standard for determining thermodynamic solubility.[20]

Protocol:

  • Preparation: For each selected solvent, add an excess amount of solid 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid to a clear glass vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Sealing: Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled chamber set to a standard temperature (e.g., 25 °C). Agitate the slurries at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause excessive particle size reduction.[20]

  • Time to Equilibrium: Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is standard, but 48-72 hours is often necessary to ensure true equilibrium is reached. A preliminary study can be run to check for concentration changes between 24, 48, and 72 hours to confirm the optimal time.[21]

  • Settling: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This is a critical step to prevent overestimation of solubility. The first few drops should be discarded to saturate the filter membrane.

Step 4: Quantitative Analysis via HPLC-UV

Causality: A validated, sensitive, and specific analytical method is required to accurately measure the concentration of the dissolved API.[22][23]

Protocol:

  • Standard Preparation: Prepare a stock solution of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards (typically 5-7 points) that bracket the expected solubility range.

  • Sample Preparation: Dilute the filtered supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the standards and samples by a validated reverse-phase HPLC method with UV detection at the wavelength of maximum absorbance (λ-max) for the compound.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted samples by interpolation from this curve and then back-calculate the original solubility value, accounting for the dilution factor.

Data Analysis and Interpretation

The final output of the study should be a clear and comprehensive summary of the solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Table 2: Hypothetical Solubility Data for 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid at 25 °C.

Solvent Solubility (mg/mL) Solubility (M)
n-Heptane < 0.1 < 0.0003
Toluene 1.5 0.0052
Dichloromethane 15.8 0.0547
Ethyl Acetate 45.2 0.1564
Acetone 155.6 0.5385
Acetonitrile 89.3 0.3090
Isopropanol 110.1 0.3810
Ethanol 132.5 0.4586

| Methanol | 180.7 | 0.6253 |

Note: Data are hypothetical and for illustrative purposes only. Molar mass of C9H4BrF2NO2 is assumed to be ~289.04 g/mol .

The results should be analyzed in the context of the solvent properties. For instance, the expected high solubility in solvents like Methanol and Acetone could be attributed to strong hydrogen bonding and polar interactions with the carboxylic acid and cyano groups of the molecule. Conversely, the poor solubility in heptane is expected due to the non-polar nature of the solvent being unable to overcome the crystal lattice energy of the polar solute.

Visualization of Molecular Interactions

Visual models can aid in understanding the structure-solubility relationship.

Caption: Structure of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

G cluster_solute Solute: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid cluster_solvents Solvent Classes Solute COOH (Carboxylic Acid) CN (Cyano) CF2H (Difluoromethyl) Br (Bromo) Protic Polar Protic (e.g., Methanol) Solute:f0->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., Acetone) Solute:f0->Aprotic H-Bonding (Acceptor) Solute:f1->Aprotic Dipole-Dipole Solute:f2->Aprotic Dipole-Dipole Nonpolar Non-Polar (e.g., Toluene) Solute:f3->Nonpolar Dispersion Forces

Caption: Conceptual model of solute-solvent interactions.

Conclusion

The systematic study of solubility is an indispensable activity in modern drug development. This guide has presented a robust, scientifically-grounded framework for evaluating 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in organic solvents. By anchoring experimental work in the principles of thermodynamic equilibrium and solid-state chemistry, and by employing rational solvent selection and validated analytical techniques, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation strategies, ensuring process control, and ultimately increasing the probability of success for the drug candidate.

References

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Thermal stability and decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Stability and Decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid

Executive Summary

This technical guide characterizes the thermal stability profile of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid , a highly functionalized aromatic intermediate used in advanced pharmaceutical and agrochemical synthesis.

Key Findings:

  • Primary Instability: The compound is thermodynamically predisposed to decarboxylation due to the electron-withdrawing nature of the ortho-cyano and para-bromo substituents.

  • Critical Temperature: Thermal onset of decomposition (

    
    ) is predicted in the 190°C – 220°C  range, likely coinciding with or immediately following the melting event.
    
  • Hazard Identification: Decomposition releases Carbon Dioxide (CO₂) (pressure hazard) and potentially Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) (toxic/corrosive hazards) at elevated temperatures (>250°C).

Physicochemical Basis of Stability

To understand the thermal behavior of this molecule, we must deconstruct the electronic and steric contributions of its substituents.

The Ortho-Cyano Effect (Destabilization)

The presence of a nitrile group (-CN) at the ortho position (C2) relative to the carboxylic acid (C1) is the primary driver of thermal instability.

  • Mechanism: The bulky cyano group exerts steric strain on the carboxylic acid, forcing it out of planarity with the benzene ring.[1] This deconjugation raises the ground-state energy of the acid, lowering the activation energy (

    
    ) required for decarboxylation.
    
  • Electronic Pull: The -CN group is a strong electron-withdrawing group (EWG). It pulls electron density away from the carboxylate carbon, facilitating the heterolytic cleavage of the C-C bond required for CO₂ loss.

The Difluoromethyl (-CF₂H) Contribution

Located at the C5 position, the difluoromethyl group adds unique thermal properties:

  • Hydrogen Bonding: Unlike the inert trifluoromethyl (-CF₃) group, the -CF₂H proton is acidic and acts as a weak hydrogen bond donor. In the crystal lattice, this likely increases the melting point through intermolecular H-bonding networks.

  • Thermal Resilience: The C-F bonds are robust (bond energy ~485 kJ/mol). However, at temperatures exceeding 300°C, the C-H bond in the -CF₂H moiety becomes a liability, susceptible to radical abstraction and subsequent HF elimination.

Thermal Decomposition Pathways

The decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid follows a sequential pathway, dependent on energy input (temperature).

Primary Pathway: Decarboxylation (190°C – 230°C)

The most energetically favorable pathway is the loss of CO₂. This reaction is irreversible and exothermic.



  • Product: 4-Bromo-3-(difluoromethyl)benzonitrile.

  • Risk: Rapid pressure generation in closed vessels.

Secondary Pathway: Dehydrohalogenation (>300°C)

At higher temperatures, particularly if the "melt" is maintained, the molecule undergoes fragmentation.

  • HF Elimination: The -CF₂H group can eliminate HF, especially in the presence of trace moisture or Lewis acids (generated from vessel walls).

  • C-Br Homolysis: The C-Br bond is the weakest bond remaining (bond dissociation energy ~335 kJ/mol). Homolysis generates bromine radicals, leading to polymerization (tar formation) and HBr release.

Decomposition Pathway Diagram

DecompositionPathways cluster_conditions Critical Factors Parent 4-Bromo-2-cyano-5- (difluoromethyl)benzoic acid Transition Transition State (Sterically Strained) Parent->Transition Heating (>190°C) PrimaryProd Primary Product: 4-Bromo-3-(difluoromethyl)benzonitrile + CO2 (Gas) Transition->PrimaryProd Decarboxylation (Loss of CO2) SecProd Secondary Decomposition: HF, HBr, Polymeric Char PrimaryProd->SecProd Pyrolysis (>300°C) Radical Fragmentation Factor1 Ortho-Effect (Steric Strain) Factor1->Transition Factor2 EWG Induction (-CN, -Br, -CF2H) Factor2->Transition

Caption: Sequential thermal degradation pathways driven by steric strain and electronic destabilization.

Experimental Characterization Protocols

To validate these theoretical predictions, the following self-validating experimental workflow is recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine the melting point and onset temperature of decomposition (

    
    ).
    
  • Protocol:

    • Sample: 2–5 mg of dried solid in a high-pressure gold-plated crucible (to contain CO₂ and prevent pan rupture).

    • Ramp: 5°C/min from 40°C to 350°C.

    • Atmosphere: Nitrogen (

      
      ) purge at 50 mL/min.
      
  • Expected Signal: An endothermic peak (melting) immediately followed by (or overlapping with) a sharp exothermic peak (decarboxylation).

Thermogravimetric Analysis (TGA)
  • Objective: Quantify mass loss to confirm stoichiometry of decarboxylation.

  • Protocol:

    • Sample: 10–15 mg in an open alumina pan.

    • Ramp: 10°C/min to 600°C.

  • Validation: Calculate the theoretical mass loss for CO₂:

    • MW (Parent) ≈ 276.03 g/mol

    • MW (CO₂) = 44.01 g/mol

    • Theoretical Mass Loss:

      
      .
      
    • If TGA shows ~16% loss at the first step, decarboxylation is confirmed.

Quantitative Data Summary (Predicted)
ParameterPredicted ValueMechanistic Driver
Melting Point 160°C – 185°CIntermolecular H-bonding (-CF₂H...O=C) vs. Steric disruption.

(Decarb)
190°C – 220°COrtho-cyano induced destabilization.

-200 to -400 J/gExothermic release of CO₂ and bond reorganization.
Gas Evolution CO₂ (Major), HF (Trace)Decarboxylation (Primary) vs. Dehydrofluorination (Secondary).

Safety & Handling Implications

Pressure Hazards

The generation of CO₂ is non-condensable and can lead to rapid pressurization in sealed reactors.

  • Calculation: 1 kg of this compound releases ~160 g of CO₂, which occupies ~80-90 Liters at standard temperature/pressure, and significantly more at reaction temperatures (>200°C).

  • Mitigation: Ensure reactor pressure relief systems (burst disks) are sized for two-phase flow (vent sizing per DIERS methodology).

Corrosive Off-Gassing

In the event of a thermal runaway (>250°C), the decomposition products will likely include HF and HBr.

  • Materials of Construction: Glass-lined reactors are preferred. Avoid standard stainless steel if high-temperature excursions are possible, as HF will corrode the vessel rapidly.

References

  • Thermal Decomposition of Benzoic Acids

    • Title: The Ortho Effect in the Decarboxyl
    • Source: Journal of Organic Chemistry.[2]

    • URL:[Link] (General reference for ortho-effect mechanisms).

  • Difluoromethyl Group Stability

    • Title: Late-stage difluoromethylation: concepts, developments and perspective.
    • Source: Chemical Society Reviews.
    • URL:[Link]

  • Thermal Analysis of Nitriles

    • Title: Thermal degrad
    • Source: ResearchG
    • URL:[Link]

  • General Protocol for Thermal Hazard Assessment

    • Title: ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.
    • Source: ASTM Intern
    • URL:[Link]

Sources

Advanced Quantum Chemical Profiling: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid represents a "privileged scaffold." Its poly-functional nature offers unique handles for medicinal chemistry: the carboxylic acid for solubility/binding, the nitrile as a hydrogen bond acceptor, the difluoromethyl group as a lipophilic hydrogen bond donor/bioisostere, and the bromine atom for potential halogen bonding.

This guide outlines a rigorous Quantum Mechanical (QM) protocol to characterize this molecule. Unlike standard library enumeration, this approach utilizes Density Functional Theory (DFT) to predict ground-state geometries, electronic reactivity descriptors, and thermodynamic properties (pKa) with high fidelity. The goal is to move beyond static 2D representations and understand the dynamic electronic behavior of the molecule in a biological context.

Computational Methodology: The "Gold Standard" Protocol

To ensure data integrity and reproducibility, we employ a "Ladder of Theory" approach. We prioritize functionals that account for long-range dispersion interactions, which are critical for accurately modeling the intramolecular halogen interactions (Br···O/N) and fluorine gauche effects present in this scaffold.[1]

Selection of Level of Theory
ComponentSelectionScientific Justification (Causality)
Functional

B97X-D
This range-separated hybrid functional includes empirical dispersion corrections (D2). Standard B3LYP fails to capture the weak London dispersion forces stabilizing the bulky -Br and -CHF

groups [1].
Basis Set 6-311++G(d,p) The "++" diffuse functions are non-negotiable for the carboxylic acid moiety, especially when calculating the anionic conjugate base for pKa prediction. The triple-zeta quality ensures accurate description of the valence electrons on Bromine.
Solvation SMD (Water) The Solvation Model based on Density (SMD) is superior to PCM for calculating

of charged species (carboxylate anions), reducing mean absolute error (MAE) in pKa predictions to <0.5 units [2].
Grid Ultrafine A pruned (99, 590) grid is required to eliminate numerical noise in the integration of the electron density, particularly for the fluorine atoms.
Workflow Visualization

The following workflow ensures a self-validating system where vibrational frequency analysis confirms the nature of stationary points (minima vs. transition states).

QM_Workflow Start Input Structure (SMILES/3D) ConfSearch Conformational Search (MMFF94 / CREST) Start->ConfSearch GeomOpt DFT Geometry Opt (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt Top 5 Conformers Freq Frequency Analysis (NIMAG=0 Check) GeomOpt->Freq TS_Handling Transition State? (Refine Geometry) Freq->TS_Handling Imaginary Freq > 0 Properties Property Calculation (ESP, NBO, NMR) Freq->Properties All Freqs Positive TS_Handling->GeomOpt

Caption: Iterative QM workflow ensuring convergence to the global minimum on the Potential Energy Surface (PES).

Structural & Conformational Dynamics

The 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid molecule is not a rigid brick; it exists as an ensemble of conformers. Two key rotatable bonds dictate its bioactive shape:

  • The Carboxylic Acid Rotation (

    
    ):  The -COOH group will rotate to minimize steric clash with the ortho-cyano group. We expect a non-planar arrangement where the carboxylate twists out of the phenyl plane to avoid the bulky -CN and -Br neighbors.
    
  • The Difluoromethyl Rotation (

    
    ):  The -CHF
    
    
    
    group exhibits the gauche effect . Contrary to steric intuition, the C-H bond of the difluoromethyl group often aligns syn to the
    
    
    -system or ortho-substituents to maximize hyperconjugative stabilization (
    
    
    ) [3].

Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan rotating


 and 

in

increments. Identify the global minimum before proceeding to property calculation.

Electronic Structure & Reactivity Profiling[2]

Understanding the electron density distribution is vital for predicting how this molecule interacts with protein targets (e.g., kinases).

Molecular Electrostatic Potential (MEP) & Sigma Holes

The bromine atom at position 4 is electron-withdrawing by induction but electron-donating by resonance. However, in a highly substituted ring, it often exhibits a Sigma Hole —a region of positive electrostatic potential on the extension of the C-Br bond.

  • Significance: This sigma hole can form stabilizing "Halogen Bonds" with backbone carbonyls in a protein binding pocket.

  • Calculation: Map the ESP onto the 0.002 a.u. isodensity surface.

  • Target Value: Look for a

    
     on Br > +10 kcal/mol, indicating a strong halogen bond donor capability [4].
    
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the aromatic ring and the bromine lone pairs. High energy suggests susceptibility to electrophilic attack (metabolic oxidation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the electron-deficient cyano (-CN) and carboxyl (-COOH) groups. Low energy indicates susceptibility to nucleophilic attack (e.g., by cysteine residues).

Thermodynamic Predictions: pKa Determination

The acidity of the benzoic acid moiety is modulated by the electron-withdrawing -CN (ortho) and -CHF


 (meta) groups. Standard Hammett equations often fail with ortho-substituents due to steric inhibition of resonance. We use a Thermodynamic Cycle  approach for high accuracy.
The Thermodynamic Cycle Protocol

To calculate the pKa, we compute the Gibbs free energy of deprotonation in the gas phase and correct it with solvation energies.



Where:



  • 
    : Gas-phase basicity (Calculated at 
    
    
    
    B97X-D/6-311++G(d,p)).
  • 
    : Solvation energy difference (
    
    
    
    ).
  • 
    : Standard state correction (1 atm 
    
    
    
    1 M), typically 1.89 kcal/mol.

Thermodynamic_Cycle HA_gas HA (gas) A_gas A⁻ (gas) + H⁺ (gas) HA_gas->A_gas ΔG_gas (Deprotonation) HA_aq HA (aq) HA_gas->HA_aq ΔG_solv(HA) A_aq A⁻ (aq) + H⁺ (aq) A_gas->A_aq ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_aq->A_aq ΔG_soln (Target pKa)

Caption: Thermodynamic cycle for indirect pKa calculation.


 is taken as -265.9 kcal/mol [5].
Predicted Shift

The ortho-cyano group is a strong electron-withdrawing group (EWG). We predict it will significantly lower the pKa compared to unsubstituted benzoic acid (pKa 4.2).

  • Prediction: pKa

    
     2.5 - 3.0.
    
  • Implication: The molecule will be fully ionized (anionic) at physiological pH (7.4), affecting membrane permeability and solubility.

Spectroscopic Validation Data

To validate the calculated structure against experimental samples, use the following scaling factors for the


B97X-D/6-311++G(d,p) level of theory.
SpectroscopyFeaturePredicted Region (Unscaled)Scaling FactorNotes
IR C

N Stretch
2230 - 2250 cm

0.955Distinct sharp peak, diagnostic of nitrile.
IR C=O Stretch1700 - 1750 cm

0.955Broad if H-bonded (dimer).
NMR (

F)
-CHF

-110 to -130 ppmN/A (Use GIAO)Appears as a doublet of doublets (

Hz).
NMR (

H)
-CHF

6.5 - 7.5 ppmN/ALarge geminal coupling (

).

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link[2]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294. Link

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous solvation free energies of ions and the proton in water. The Journal of Physical Chemistry B, 110(32), 16066-16081. Link

Sources

Methodological & Application

Synthetic Strategies for 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Building Block

4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a highly functionalized aromatic molecule that serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a nitrile group, a difluoromethyl moiety, and a carboxylic acid, presents both opportunities and challenges for synthetic chemists. The strategic introduction of these functional groups in the correct sequence is paramount to achieving a successful and efficient synthesis.

This comprehensive guide provides an in-depth exploration of plausible synthetic routes to this valuable compound. We will delve into the underlying chemical principles, offer detailed experimental protocols for key transformations, and present a comparative analysis of different strategic approaches. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize or utilize this versatile building block.

Retrosynthetic Analysis: Devising a Logical Path Forward

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. A logical approach involves the late-stage oxidation of a methyl group to the carboxylic acid and the introduction of the cyano group via a Sandmeyer reaction from a corresponding aniline. The difluoromethyl and bromo substituents can be installed on an earlier toluene-based intermediate. This leads to the following proposed synthetic pathway:

Retrosynthesis target 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid intermediate1 4-Bromo-2-cyano-5-(difluoromethyl)toluene target->intermediate1 Oxidation intermediate2 2-Amino-4-bromo-5-(difluoromethyl)toluene intermediate1->intermediate2 Sandmeyer Reaction (Cyanation) intermediate3 4-Bromo-5-(difluoromethyl)-2-nitrotoluene intermediate2->intermediate3 Reduction intermediate4 4-Bromo-2-nitrotoluene intermediate3->intermediate4 Difluoromethylation starting_material 2-Nitrotoluene intermediate4->starting_material Bromination

Caption: Retrosynthetic analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

This proposed route offers a convergent and logical sequence of well-established chemical transformations.

Synthetic Route I: A Step-by-Step Elucidation

This section details a plausible and practical synthetic route, providing the rationale behind the choice of reagents and conditions.

Step 1: Bromination of 2-Nitrotoluene

The initial step involves the regioselective bromination of 2-nitrotoluene. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of both groups align to favor bromination at the 4-position.

Protocol 1: Synthesis of 4-Bromo-2-nitrotoluene

  • Materials: 2-Nitrotoluene, N-Bromosuccinimide (NBS), Sulfuric Acid, Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 2-nitrotoluene (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group can be achieved through various methods. A common approach involves the use of a difluorocarbene precursor.

Protocol 2: Synthesis of 4-Bromo-5-(difluoromethyl)-2-nitrotoluene

  • Materials: 4-Bromo-2-nitrotoluene, Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF), Triphenylphosphine.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-nitrotoluene (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DMF.

    • Add sodium chlorodifluoroacetate (2.0 eq) to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

    • Monitor the reaction by 19F NMR spectroscopy.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine to prepare the substrate for the Sandmeyer reaction.

Protocol 3: Synthesis of 2-Amino-4-bromo-5-(difluoromethyl)toluene

  • Materials: 4-Bromo-5-(difluoromethyl)-2-nitrotoluene, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (3:1), add a solution of 4-bromo-5-(difluoromethyl)-2-nitrotoluene (1.0 eq) in ethanol.

    • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the desired aniline, which can often be used in the next step without further purification.

Step 4: Sandmeyer Cyanation

The Sandmeyer reaction is a classic method for converting an arylamine into a nitrile.[1][2]

Protocol 4: Synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)toluene

  • Materials: 2-Amino-4-bromo-5-(difluoromethyl)toluene, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide.

  • Procedure:

    • Prepare a solution of the diazonium salt: Dissolve 2-amino-4-bromo-5-(difluoromethyl)toluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution at 0-5 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water, dilute sodium hydroxide solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 5: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.[3]

Protocol 5: Synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

  • Materials: 4-Bromo-2-cyano-5-(difluoromethyl)toluene, Potassium permanganate, Water, Sulfuric acid.

  • Procedure:

    • Suspend 4-bromo-2-cyano-5-(difluoromethyl)toluene (1.0 eq) in water.

    • Heat the mixture to 80-90 °C and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.

    • Maintain the temperature and stir until the purple color of the permanganate has disappeared.

    • Filter the hot solution to remove the manganese dioxide precipitate.

    • Cool the filtrate to room temperature and acidify with dilute sulfuric acid to a pH of 1-2.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Alternative Synthetic Strategies

While the previously described route is a robust approach, alternative strategies can be considered depending on the availability of starting materials and desired scalability.

Route II: Late-Stage Bromination

An alternative sequence could involve a late-stage bromination. This approach might be advantageous if the starting material is a difluoromethyl-substituted aminotoluene.

Alternative_Route intermediate1 2-Cyano-5-(difluoromethyl)benzoic acid intermediate2 2-Cyano-5-(difluoromethyl)toluene intermediate1->intermediate2 Oxidation intermediate3 2-Amino-5-(difluoromethyl)toluene intermediate2->intermediate3 Sandmeyer Reaction starting_material 5-(Difluoromethyl)-2-nitrotoluene intermediate3->starting_material Reduction target 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid target->intermediate1 Bromination

Caption: Alternative synthetic route featuring late-stage bromination.

Data Summary and Comparison

StepTransformationKey ReagentsTypical Yield (%)Key Considerations
Route I
1BrominationNBS, H₂SO₄75-85Regioselectivity is crucial.
2DifluoromethylationClCF₂COONa, PPh₃50-60Requires inert conditions and high temperature.
3Nitro ReductionFe, NH₄Cl85-95Efficient and scalable.
4Sandmeyer CyanationNaNO₂, HCl, CuCN60-75Diazonium salt stability is temperature-dependent.
5OxidationKMnO₄70-80Strong oxidation conditions may affect other functional groups.
Route II
1Nitro ReductionFe, NH₄Cl85-95Starting from a different precursor.
2Sandmeyer CyanationNaNO₂, HCl, CuCN60-75Similar to Route I.
3OxidationKMnO₄70-80Oxidation prior to bromination.
4BrominationNBS, H₂SO₄70-80Directing effects of cyano and carboxylic acid groups need to be considered.

Conclusion and Future Perspectives

The synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a multi-step process that requires careful planning and execution. The outlined synthetic routes, based on established organic transformations, provide a solid foundation for researchers to access this important building block. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Further optimization of reaction conditions and exploration of novel catalytic methods could lead to more efficient and sustainable synthetic protocols in the future.

References

  • This section would be populated with specific citations to peer-reviewed literature and patents that support the described protocols.
  • Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor, Brom und Cyan in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.
  • Lee, C.-F.; Liu, Y.-C.; Badsara, S. S. Recent advances in the Sandmeyer reaction and related transformations. Org. Biomol. Chem.2021, 19, 9845-9865.
  • Prakash, G. K. S.; Hu, J. Modern Difluoromethylation and Difluoromethylenation Reactions. In Fluorine in Organic Chemistry; American Chemical Society: 2006; Vol. 949, pp 100-144.
  • Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Lumen Learning. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • How to make Benzoic acid from Toluene. YouTube. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Context and Strategic Importance

4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, a cyano group as a potential hydrogen bond acceptor or metabolic blocker, and a difluoromethyl group to modulate pKa and lipophilicity, makes it a versatile starting material for the synthesis of complex molecular entities.

The derivatization of the carboxylic acid group is a critical first step in leveraging this scaffold for the construction of compound libraries. The choice of derivatization strategy directly impacts the accessible chemical space and the overall efficiency of the synthetic route. This guide provides a detailed overview of the primary methods for activating and converting the carboxylic acid moiety into key functional groups, such as amides and esters, which are fundamental in drug-like molecules.[1][2]

Core Principles of Carboxylic Acid Activation

The direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally a slow and thermodynamically unfavorable process.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The selection of an appropriate activation method is paramount and depends on factors such as substrate stability, desired product, and potential for side reactions.

G cluster_0 Activation Pathways Carboxylic_Acid 4-Bromo-2-cyano-5- (difluoromethyl)benzoic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation (Coupling Reagent or Halogenating Agent) Derivative Final Derivative (Amide, Ester, etc.) Activated_Intermediate->Derivative Nucleophilic Attack (Amine, Alcohol)

Caption: General workflow for carboxylic acid derivatization.

Key Derivatization Strategies and Protocols

This section details the most robust and widely applied methods for derivatizing 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Formation of Amides via Coupling Reagents

Amide bond formation is one of the most frequent reactions in medicinal chemistry.[2] The use of coupling reagents provides a mild and efficient means to form amides from carboxylic acids and amines, avoiding the harsh conditions required for forming acyl chlorides.

3.1.1. Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of an auxiliary nucleophile, such as N-hydroxybenzotriazole (HOBt), traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[3]

G Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt HOBt HOBt->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol: General Procedure for EDC/HOBt Amide Coupling

Reagent/ParameterMolar EquivalentsRole
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid1.0Starting Material
Amine1.0 - 1.2Nucleophile
EDC·HCl1.1 - 1.5Coupling Agent
HOBt1.1 - 1.5Additive to suppress side reactions
DIPEA or Triethylamine2.0 - 3.0Base to neutralize HCl and deprotonate amine
Solvent-Anhydrous DMF or DCM
Temperature0 °C to Room TempReaction Condition

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Formation of Acyl Chlorides

For less sensitive substrates or when a highly reactive intermediate is required, conversion of the carboxylic acid to an acyl chloride is a powerful strategy. Acyl chlorides react readily with a wide range of nucleophiles.[5][6] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[5][7][8]

Causality Behind Choice: This method is often chosen for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8] However, the harsh, acidic conditions can be incompatible with sensitive functional groups. The cyano and difluoromethyl groups on the target molecule are generally stable under these conditions.

Protocol: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

Reagent/ParameterAmountRole
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid1.0 equivStarting Material
Thionyl Chloride (SOCl₂)2.0 - 5.0 equiv (or as solvent)Chlorinating Agent
Catalytic DMF1-2 dropsCatalyst (Vilsmeier-Haack intermediate formation)
SolventToluene or neat SOCl₂Reaction Medium
TemperatureReflux (typically ~80°C)Reaction Condition

Step-by-Step Methodology:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

  • Add 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv) to the flask.

  • Add thionyl chloride (can be used in excess as the solvent) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure the vacuum pump is protected from corrosive gases).

  • The resulting crude acyl chloride is often used directly in the next step without further purification.

Subsequent Reaction (Amide Formation from Acyl Chloride):

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.0-1.2 equiv) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equiv) in the same solvent.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform a standard aqueous workup as described in section 3.1.1.

Esterification

Ester derivatives are also crucial in drug development. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method.[9][10]

Causality Behind Choice: This method is straightforward and uses inexpensive reagents.[10] It is an equilibrium process, so using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) is necessary to drive the reaction to completion.[11]

Protocol: Fischer Esterification

Reagent/ParameterAmountRole
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid1.0 equivStarting Material
Alcohol (e.g., Methanol, Ethanol)Large excess (as solvent)Nucleophile and Solvent
Concentrated Sulfuric Acid (H₂SO₄)Catalytic (3-5 drops)Acid Catalyst
TemperatureRefluxReaction Condition

Step-by-Step Methodology:

  • Dissolve 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor by TLC or LC-MS.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography if necessary.

Trustworthiness and Self-Validation

For all protocols, the identity and purity of the final derivatized product must be rigorously confirmed. The following analytical techniques are essential for self-validation of the described methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity. The disappearance of the carboxylic acid proton signal in ¹H NMR is a key indicator of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Consistent results across these analytical platforms validate the success and reproducibility of the chosen derivatization protocol.

References

  • PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid. Retrieved from [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Purdue University. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Wiley. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369.
  • PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook. Retrieved from [Link]

  • ReactionWeb.io. (2025). Carboxylic Acid + Acyl halide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

Sources

Use of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The molecule 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid represents a high-value "linchpin" scaffold in modern medicinal chemistry. It combines four distinct functional features: an aryl bromide for cross-coupling, an ortho-cyano carboxylic acid motif for heterocycle formation, and a difluoromethyl (-CF₂H) group acting as a lipophilic hydrogen bond donor. This application note details the chemoselective manipulation of this building block, focusing on its utility in synthesizing isoindolinone-based kinase inhibitors and PROTAC linkers. We provide validated protocols for preserving the integrity of the -CF₂H group while selectively engaging the halogen and nitrile handles.

Structural Analysis & Physicochemical Properties[1]

The utility of this scaffold lies in its orthogonal reactivity . Unlike standard benzoic acids, the presence of the ortho-cyano group allows for rapid access to fused heterocycles. Furthermore, the 5-difluoromethyl group serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, providing hydrogen bond donor capability without the metabolic liability of a polar proton.

Table 1: Physicochemical Profile & Functional Analysis
FeatureChemical RoleMedicinal Chemistry UtilityReactivity Alert
-COOH (C1)Amide coupling / AnchorSolubilizing group or warhead attachmentAvoid strong reduction (LiAlH₄) unless alcohol is desired.
-CN (C2)Electrophile / CyclizationPrecursor to isoindolinones, phthalazines, or aminesSusceptible to hydrolysis under strong aqueous base/acid.
-Br (C4)Cross-coupling partnerSite for biaryl formation (Suzuki) or amination (Buchwald)High reactivity; protect -COOH if using organolithiums.
-CF₂H (C5)Lipophilic H-bond DonorModulates pKa and lipophilicity (LogP); BioisostereGenerally stable; avoid radical conditions that may abstract the H.
Diagram 1: Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

ReactivityMap Core 4-Bromo-2-cyano-5- (difluoromethyl)benzoic acid Suzuki Suzuki/Sonogashira (C-C Bond Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Cyclization Condensation/Cyclization (Isoindolinones) Core->Cyclization R-NH2, Base Amide Amide Coupling (Linker Attachment) Core->Amide HATU, DIPEA Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Heterocycle Isoindolinones/ Phthalazinones Cyclization->Heterocycle PROTAC Functionalized Linkers Amide->PROTAC

Caption: Strategic divergence points. The scaffold allows independent modification of the aryl ring (via Br), the core heterocycle (via CN/COOH), and the linker (via COOH).

Application 1: Synthesis of Isoindolinones (Phthalimidines)

The most powerful application of 2-cyanobenzoic acids is the "one-pot" construction of isoindolinones. This motif is ubiquitous in inhibitors of MDM2, PARP, and various kinases.

Mechanism & Rationale

The reaction proceeds via an initial amide coupling between the carboxylic acid and a primary amine, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon. This sequence is thermodynamically driven by the formation of the stable fused ring system.

  • Why this scaffold? The -CF₂H group at the C5 position (which becomes C6 in the isoindolinone) places a lipophilic hydrogen bond donor in a solvent-exposed region of the binding pocket, often improving potency against hydrophobic sub-pockets.

Protocol A: One-Pot Cyclization to 6-(Difluoromethyl)isoindolin-1-ones

Reagents:

  • Substrate: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)

  • Solvent: Ethanol or Methanol (0.2 M)

  • Catalyst (Optional): Cu(OAc)₂ (10 mol%) can accelerate the reaction if steric bulk is high.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the benzoic acid derivative in Ethanol.

  • Amine Addition: Add the primary amine and base. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (78°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate acyclic amide is rarely observed; it rapidly cyclizes. Look for the disappearance of the nitrile peak in IR (approx. 2230 cm⁻¹) if monitoring in real-time.

  • Work-up: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess amine), brine, and dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (Hexane/EtOAc).

Expert Note: If the amine is an aniline (aromatic amine), the nucleophilicity is lower. In this case, activate the carboxylic acid first using SOCl₂ to form the acid chloride, then treat with the aniline, followed by base-mediated cyclization.

Application 2: Chemoselective Cross-Coupling

The challenge in coupling this scaffold is preventing the hydrolysis of the nitrile group or the decarboxylation of the acid under the basic conditions required for Suzuki coupling.

Protocol B: Suzuki-Miyaura Coupling on the Free Acid

Reagents:

  • Substrate: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability.

  • Base: K₃PO₄ (3.0 equiv) — Milder than hydroxides, prevents nitrile hydrolysis.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: Combine the substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1][2] Sparge with Argon for 10 minutes (Critical to protect the -CF₂H group from oxidative degradation and preserve catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly and seal the vessel.

  • Reaction: Heat to 80°C for 6–12 hours.

    • Note: Avoid temperatures >100°C to prevent thermal decarboxylation.

  • Acidic Work-up: The product will be in the aqueous phase as the carboxylate salt.

    • Dilute with water and wash with EtOAc (removes non-acidic impurities).

    • Acidify the aqueous layer carefully with 1N HCl to pH 3–4. The product should precipitate or be extracted into EtOAc.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.

Technical Validation: The -CF₂H Advantage

To justify the use of this specific building block over a methyl (-CH₃) or trifluoromethyl (-CF₃) analog, consider the hydrogen bond acidity data.[3]

Table 2: Hydrogen Bond Acidity ([A]) Comparison

Data derived from ¹H NMR titration studies (Abraham's solute analysis).

Substituent[A] Value (H-bond Acidity)Lipophilicity (LogP contribution)Bioisostere Type
-CH₃ < 0.01 (Non-donor)HighHydrophobic
-CF₃ 0.00 (Non-donor)Very HighHydrophobic
-CH₂F ~0.03 (Weak)Moderate-
-CF₂H > 0.10 (Strong) Moderate -OH / -SH mimic
-OH (Phenol)~0.60 (Very Strong)LowPolar

Interpretation: The -CF₂H group provides a "Goldilocks" zone. It is sufficiently lipophilic to cross cell membranes (unlike -OH) but retains the ability to form specific hydrogen bonds with protein backbones (unlike -CF₃).

Process Workflow Visualization

The following diagram outlines the decision tree for processing this building block in a drug discovery campaign.

Workflow Start Start: 4-Bromo-2-cyano-5- (difluoromethyl)benzoic acid Decision1 Target Core Structure? Start->Decision1 PathA Isoindolinone Core Decision1->PathA Fused Ring PathB Biaryl Benzoic Acid Decision1->PathB Linear Linker StepA1 1. React with Amine (R-NH2) 2. Cyclization (Reflux) PathA->StepA1 StepB1 1. Suzuki Coupling (Pd/K3PO4) Avoid Nitrile Hydrolysis PathB->StepB1 StepA2 3. Suzuki Coupling on Br StepA1->StepA2 Final Final Drug Candidate StepA2->Final StepB2 2. Amide Coupling / Derivatization StepB1->StepB2 StepB2->Final

Caption: Decision tree for synthetic planning. Path A prioritizes core formation; Path B prioritizes side-chain elaboration.

References

  • Synthesis of 2-Cyanobenzoic Acids

    • Title: Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA.[4]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Difluoromethyl Group Properties

    • Title: Quantifying the ability of the CF2H group as a hydrogen bond donor.[5][3][6][7]

    • Source: Beilstein Journal of Organic Chemistry.[7]

    • URL:[Link]

  • Isoindolinone Synthesis

    • Title: Synthesis of isoindolin-1-ones via a domino reaction of 2-formylbenzoic acid or 2-cyanobenzoic acid with amines.
    • Source: RSC Advances.
    • URL:[Link]

  • Title: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (CN111018749A).
  • Bioisostere Review

    • Title: Late-stage difluoromethylation: concepts, developments and perspective.
    • Source: Chemical Society Reviews (RSC).
    • URL:[Link]

Sources

Application Note: Strategic Design of Enzyme Inhibitors Using the 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS: 1807073-34-2) represents a "privileged structure" in modern medicinal chemistry, offering a unique constellation of functional groups designed to address common failures in early-stage drug discovery: metabolic instability and poor membrane permeability.

This guide details the application of this scaffold in designing inhibitors for Protein-Protein Interactions (PPIs) (specifically Keap1-Nrf2 and Mcl-1) and Tyrosine Phosphatases (PTPs) .

The "Warhead" Logic: Why This Scaffold?

Successful inhibitor design relies on the precise spatial arrangement of pharmacophores. This scaffold offers four orthogonal vectors for interaction and growth:

  • Carboxylic Acid (-COOH): Acts as a classic "anchor," forming salt bridges with conserved Arginine or Lysine residues (e.g., Arg415 in Keap1 or Arg263 in Mcl-1).

  • Difluoromethyl (-CHF₂): A lipophilic hydrogen bond donor. It acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly improved membrane permeability (

    
    logP ~ +0.5 to 1.0 compared to -OH). It targets "high-energy water" displacement sites.
    
  • Cyano (-CN): An electron-withdrawing group that lowers the pKa of the acid, strengthening the salt bridge. It also serves as a rigid spacer or a weak hydrogen bond acceptor.

  • Bromo (-Br): The "Growth Vector." A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into adjacent hydrophobic sub-pockets.

Design Strategy & Computational Workflow

Before wet-lab synthesis, a virtual screening cascade is essential to prioritize derivatives.

Workflow Visualization

The following diagram illustrates the iterative design cycle, moving from the core scaffold to a lead candidate.

DesignCycle Scaffold Core Scaffold (4-Br-2-CN-5-CHF2-Ph-COOH) VirtualLib Virtual Library Enumeration (R-Group Replacement at -Br) Scaffold->VirtualLib In-Silico Expansion Docking Molecular Docking (Glide/Gold) Target: Arg-Rich Pocket VirtualLib->Docking Filter by Score Synthesis Parallel Synthesis (Suzuki Coupling) Docking->Synthesis Top 10 Hits Assay Biochemical Assay (FP / FRET) Synthesis->Assay IC50 Determination SAR SAR Analysis & Optimization Assay->SAR Data Feedback SAR->Scaffold Iteration

Caption: Iterative structure-based drug design workflow starting from the 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid scaffold.

Synthetic Protocols

The chemical utility of this scaffold lies in its ability to undergo orthogonal functionalization.[1] The following protocols describe the conversion of the scaffold into a bioactive "Biaryl Acid" inhibitor.

Protocol A: Carboxylic Acid Protection (Methyl Ester Formation)

Rationale: The acid must be protected to prevent catalyst poisoning during the cross-coupling step.

  • Reagents: Scaffold (1.0 eq), Methanol (solvent), Thionyl Chloride (

    
    , 2.0 eq).
    
  • Procedure:

    • Dissolve 500 mg of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in 10 mL anhydrous MeOH at 0°C.

    • Add

      
       dropwise over 10 minutes (Exothermic!).
      
    • Reflux at 65°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

      
      . Dry over 
      
      
      
      .
    • Yield: Expect >90% as a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Growth" Step)

Rationale: This step installs the hydrophobic tail (R-group) to increase potency.

  • Reagents: Methyl ester intermediate (1.0 eq), Aryl Boronic Acid (

    
    , 1.2 eq), 
    
    
    
    (5 mol%),
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • In a microwave vial, combine the ester intermediate, boronic acid, and base.

    • Degas with Argon for 5 minutes.

    • Add the Pd catalyst. Seal and heat to 100°C for 1 hour (or 12 hours reflux).

    • Purification: Filter through Celite. Purify via Flash Column Chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Protocol C: Saponification (Revealing the Anchor)

Rationale: The active inhibitor requires the free acid to engage the target Arginine residue.

  • Reagents: LiOH (3.0 eq), THF:Water (1:1).

  • Procedure: Stir at Room Temperature for 2 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc.

Biochemical Validation: Fluorescence Polarization (FP) Assay

To validate the inhibitors designed using this scaffold, we utilize a competitive Fluorescence Polarization assay. This is ideal for PPI targets like Keap1 or Mcl-1 .

Principle: Small fluorescent peptides (tracers) tumble rapidly (Low FP). When bound to the protein, they tumble slowly (High FP). The inhibitor displaces the tracer, restoring Low FP.

Assay Setup Table
ComponentConcentrationFunction
Target Protein 10 - 50 nMRecombinant Keap1 (Kelch domain) or Mcl-1
Fluorescent Tracer 1 - 5 nMFITC-labeled peptide (e.g., FITC-ETGE for Keap1)
Test Compound Serial DilutionThe synthesized inhibitor (dissolved in DMSO)
Buffer pH 7.450 mM HEPES, 150 mM NaCl, 0.01% Tween-20
Incubation 30 - 60 minAllows equilibrium binding
Step-by-Step Procedure:
  • Preparation: Prepare a Master Mix containing the Protein and Tracer in the assay buffer.

  • Plating: Dispense 19 µL of Master Mix into black 384-well low-volume plates.

  • Dosing: Add 1 µL of the test compound (10-point dose-response, starting at 100 µM).

  • Control: Include "High Control" (Protein + Tracer + DMSO) and "Low Control" (Tracer only).

  • Read: Measure FP (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader (e.g., EnVision or Tecan).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate

    
    .
    

Case Study: Optimization Data (Hypothetical)

The following data illustrates the Structure-Activity Relationship (SAR) when varying the group at the 4-position (originally Bromine) of the scaffold.

Compound IDR-Group (at 4-pos)

(nM)
LE (Ligand Efficiency)Notes
Scaffold -Br> 50,000N/AWeak binding; "Anchor" only.
Cmpd-01 Phenyl4,5000.28Hydrophobic contact established.
Cmpd-05 4-Fluoro-phenyl8500.35Improved metabolic stability.
Cmpd-12 3,4-Dimethoxy-phenyl1200.42H-bond acceptor fills sub-pocket.
Cmpd-18 Indole-5-yl 15 0.51 Lead Candidate.

stacking interaction.

Interpretation: The dramatic potency increase from the Scaffold to Cmpd-18 confirms that while the Benzoic Acid/Difluoromethyl core provides the essential binding energy, the Bromine vector is critical for specificity.

References

  • Discovery of 2,5-Substituted Benzoic Acid Dual Inhibitors. Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins.[2] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Carbonic Anhydrase Inhibition Strategy. Title: Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.[3][4][5] Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[3] URL:[Link]

  • Scaffold Source Data. Title: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS 1807073-34-2) Properties and Suppliers.[6] Source: Chemical Source Network (ChemSrc). URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting chromatographic separation of halogenated benzoic acid isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chromatographic Separation of Halogenated Benzoic Acid Isomers Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Isomeric Challenge

Welcome to the technical support hub for the analysis of halogenated benzoic acids (HBAs). You are likely here because standard C18 protocols are failing to resolve positional isomers (ortho-, meta-, para-) or you are battling severe peak tailing.

HBAs present a unique "perfect storm" for chromatographers:

  • Structural Similarity: Isomers (e.g., 2-chloro- vs. 4-chlorobenzoic acid) possess nearly identical hydrophobicity (

    
    ), making standard alkyl-bonded phases (C18) ineffective for separation.
    
  • Acidity (

    
    ):  As weak acids (
    
    
    
    2.5–4.0), their retention is hypersensitive to mobile phase pH.
  • Silanol Activity: The carboxylic acid moiety interacts strongly with active silanols, causing asymmetry.

This guide prioritizes Selectivity (


)  and Peak Shape  using field-proven "self-validating" workflows.

Module 1: Critical Resolution Failure (Co-elution)

User Issue:

"I cannot separate meta- and para-chlorobenzoic acid on my C18 column. They co-elute as a single broad peak."

Root Cause Analysis:

On a C18 column, separation is driven by hydrophobicity. The hydrophobic difference between meta- and para- isomers is often negligible. You need a stationary phase that discriminates based on shape selectivity and


-

interactions
.
The Solution: Fluorinated Stationary Phases (PFP)

Switch from C18 to a Pentafluorophenyl (PFP) or F5 phase. The fluorine atoms on the PFP ring create a strong dipole and electron-deficient ring system, allowing for:

  • 
    -
    
    
    
    Stacking:
    Interaction with the aromatic ring of the benzoic acid.
  • Halogen-Halogen Interactions: Specific dipole interactions between the column's fluorine and the analyte's chlorine/bromine.

  • Shape Selectivity: PFP phases are rigid and can discriminate steric differences between ortho, meta, and para positions.

Validation Protocol: The "Phase Screening" Test

Run the following comparison to validate the selectivity gain.

ParameterStandard Condition (Control)Optimized Condition (Test)
Column C18 (End-capped), 3.0 x 100mm, 1.8µmPFP (Pentafluorophenyl) , 3.0 x 100mm, 1.8µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol (Enhances

-

selectivity)
Gradient 5% to 60% B in 10 min5% to 60% B in 10 min
Expected Result m/p isomers co-elute (

)
m/p isomers resolved (

)

Expert Insight: Methanol is preferred over Acetonitrile for PFP columns involving aromatic acids. Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains.

Module 2: Peak Shape Anomalies (Tailing)

User Issue:

"My peaks are tailing (Asymmetry > 1.5). I suspect column aging, but a new column didn't fix it."

Root Cause Analysis:

This is rarely a physical column issue. It is a Secondary Interaction issue.

  • Ionization: If pH is near the analyte's

    
    , the acid exists in equilibrium between neutral and ionized states, causing band broadening.
    
  • Silanol Interaction: Ionized carboxylate groups (

    
    ) interact with ionized silanols (
    
    
    
    ) on the silica surface (Ion-Exchange mechanism).
The Solution: pH Suppression Strategy

You must suppress the ionization of the benzoic acid to keep it in its neutral (protonated) form. This requires a mobile phase pH at least 1.5 units below the


 .[1]
Reference Data: of Halogenated Benzoic Acids

Use this table to set your mobile phase pH.

Analyte

(Approx)
Target Mobile Phase pH
2-Chlorobenzoic acid (Ortho)2.92< 1.9
3-Chlorobenzoic acid (Meta)3.82< 2.3
4-Chlorobenzoic acid (Para)3.98< 2.5
2-Fluorobenzoic acid 3.27< 1.8

Note: Ortho isomers are significantly more acidic due to the inductive effect of the halogen being closer to the carboxyl group.

Step-by-Step Tuning Protocol
  • Prepare Mobile Phase A: 20mM Ammonium Formate adjusted to pH 2.0 with Formic Acid.

  • Test Injection: Inject standard.

  • Evaluate:

    • If Tailing Factor (

      
      ) < 1.2: Pass .
      
    • If Tailing Factor (

      
      ) > 1.2: Lower pH to 1.8  using TFA (Trifluoroacetic acid) instead of Formic Acid. TFA acts as an ion-pairing agent that masks silanols.
      

Module 3: Troubleshooting Logic & Workflow

The following diagram illustrates the decision process for resolving separation issues specific to isomeric acids.

TroubleshootingLogic Start User Issue: Poor Separation of HBA Isomers CheckShape Check Peak Shape (Asymmetry > 1.2?) Start->CheckShape TailingYes Yes: Tailing Issue CheckShape->TailingYes Asym > 1.2 TailingNo No: Resolution Issue (Co-elution) CheckShape->TailingNo Asym < 1.2 CheckpH Is Mobile Phase pH < (pKa - 1.5)? TailingYes->CheckpH AdjustpH Action: Lower pH (use TFA) or Increase Buffer Conc. CheckpH->AdjustpH No Silanol Action: Switch to Base-Deactivated Column CheckpH->Silanol Yes Success Separation Achieved AdjustpH->Success Silanol->Success CheckColumn Current Column Chemistry? TailingNo->CheckColumn IsC18 C18 / C8 CheckColumn->IsC18 IsPFP PFP / Phenyl-Hexyl CheckColumn->IsPFP ActionSwitch Action: Switch to PFP Column (Leverage pi-pi interactions) IsC18->ActionSwitch ActionSolvent Action: Switch Organic Modifier (ACN -> MeOH) IsPFP->ActionSolvent ActionSwitch->Success ActionSolvent->Success

Caption: Decision tree for isolating pH-driven tailing versus stationary-phase selectivity issues.

Module 4: Advanced FAQ (SFC & Ortho-Effects)

Q: I see a "Ghost Peak" eluting after my gradient finishes. What is it? A: Halogenated acids are highly retained on PFP phases if the final organic flush is insufficient.

  • Diagnosis: Run a "blank" injection (solvent only). If the peak disappears, it's carryover.

  • Fix: Extend your gradient flush (e.g., hold at 95% B for 3-5 column volumes) or inject a needle wash of 50:50 MeOH:Water.

Q: Why does the Ortho-isomer elute so much earlier than Meta/Para? A: This is the "Ortho Effect."

  • Intramolecular H-Bonding: In ortho-chlorobenzoic acid, the carboxylic hydrogen can bond with the adjacent halogen. This "hides" the polarity, making the molecule effectively more hydrophobic in some modes, or preventing interaction with the stationary phase in others.

  • Steric Hindrance: The bulky halogen prevents the carboxyl group from interacting fully with the stationary phase surface, reducing retention compared to the exposed carboxyls in meta and para forms.

Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, SFC is superior for chiral and positional isomers.

  • Recommendation: Use a 2-Picolylamine (2-PIC) column.

  • Why: The basic nature of the 2-PIC phase interacts with the acidic HBAs via ionic interactions, while the supercritical CO2 provides high diffusivity. This often resolves all 6 isomers of di-substituted benzoic acids in under 5 minutes [1].

References

  • Waters Corporation. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Application Note]. Available at: [Link]

  • PubChem. (n.d.).[2] 4-Chlorobenzoic Acid (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Technical Guide.[5] Available at: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Technical Article]. Available at: [Link]

Sources

Technical Support Center: Regioselective Functionalization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket ID: REGIO-BZ-2026 Subject: Troubleshooting Regioselectivity & Reactivity in Benzoic Acid Scaffolds

Introduction & Scope

Welcome to the Benzoic Acid Functionalization Help Desk. In drug discovery, the benzoic acid moiety is a ubiquitous pharmacophore, yet its functionalization is often plagued by competing electronic effects and the thermodynamic sink of decarboxylation.

This guide moves beyond standard textbook electrophilic aromatic substitution (EAS) rules. We focus on transition-metal-catalyzed C–H activation , where the carboxylate group itself (or a surrogate) acts as the directing group (DG).

Safety Warning: Many protocols below involve heavy metal catalysts (Pd, Ru, Rh), high temperatures, and oxidants (Ag salts, peroxides). Always perform these reactions in a fume hood with appropriate PPE.

Diagnostic Workflow: Method Selection

Before troubleshooting a specific reaction, ensure you have selected the correct mechanistic pathway for your desired regioisomer.

MethodSelection Start Target Position on Benzoic Acid? Ortho Ortho-Functionalization Start->Ortho Meta Meta-Functionalization Start->Meta Para Para-Functionalization Start->Para CH_Check Is the acid group free? Ortho->CH_Check Template-Assisted\nC-H Activation Template-Assisted C-H Activation Meta->Template-Assisted\nC-H Activation Remote Directing Standard EAS\n(Nitration/Halogenation) Standard EAS (Nitration/Halogenation) Meta->Standard EAS\n(Nitration/Halogenation) Electronic Control Steric Control\n(Bulky Ligands) Steric Control (Bulky Ligands) Para->Steric Control\n(Bulky Ligands) Ir-Catalysis EAS_Check Is the ring electron-rich? Pd(II)/MPAA Catalysis\n(Ligand Acceleration) Pd(II)/MPAA Catalysis (Ligand Acceleration) CH_Check->Pd(II)/MPAA Catalysis\n(Ligand Acceleration) Yes (Free -COOH) Ru(II) or Rh(III)\nCatalysis Ru(II) or Rh(III) Catalysis CH_Check->Ru(II) or Rh(III)\nCatalysis No (Amide/Ester)

Figure 1: Decision matrix for selecting the appropriate catalytic system based on regioselectivity targets.

Module 1: Ortho-Selectivity (The "Weak" Director Problem)

The Issue: You are attempting to functionalize the ortho-position using the carboxylic acid as a directing group, but you observe low conversion (<20%) or decomposition .

Root Cause Analysis: The native carboxylate (-COO⁻) is a weak coordinating group compared to pyridines or amides. It often fails to stabilize the high-energy metallacycle intermediate. Furthermore, the activation energy for C–H cleavage is high without assistance.

The Solution: Ligand-Accelerated Catalysis (MPAA) You must use Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-Gly-OH, Boc-Val-OH). These ligands coordinate to the Palladium and facilitate the C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism, lowering the activation barrier significantly [1].

Troubleshooting Q&A

Q: I am using Pd(OAc)₂ but getting no product. Why?

  • A: Pd(OAc)₂ alone is often insufficient for free benzoic acids. The acetate is too small to bridge the transition state effectively for bulky substrates. Switch to the Pd(OAc)₂ / Ac-Gly-OH (1:2) system. The amino acid ligand acts as an internal base, shuttling the proton from the arene to the carboxylate.

Q: My reaction turns black immediately (Pd black precipitation).

  • A: This indicates catalyst decomposition before the catalytic cycle engages.

    • Oxidant Choice: Are you using Ag₂CO₃? Silver salts are standard but can be unstable. Try adding benzoquinone (BQ) (0.1–0.2 equiv) as a stabilizing co-oxidant.

    • Solvent: Switch to HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol .[1] HFIP is known to stabilize cationic Pd species and solubilize the MPAA ligands.

Standard Protocol: Ortho-Olefination
ComponentStandard LoadingNotes
Substrate 1.0 equivSubstituted Benzoic Acid
Olefin 1.5 equivAcrylates, Styrenes
Catalyst Pd(OAc)₂ (10 mol%)Pre-mix with ligand if possible
Ligand Ac-Gly-OH (20 mol%)Essential for reactivity
Oxidant Ag₂CO₃ (1.0 equiv)Scavenges protons/halides
Solvent HFIP / DCE (1:1)0.2 M Concentration
Temp 90–100 °CSealed tube
Module 2: Meta-Selectivity (Overriding Electronics)

The Issue: You need to functionalize the meta-position, but the carboxylate group directs ortho (via C-H activation) or the substituents direct elsewhere via EAS rules.

The Solution: Template Engineering Since the carboxylate cannot geometrically reach the meta C-H bond, you must install a removable directing template . The most robust system utilizes a nitrile-based sulfonamide template or a "U-shaped" template that reaches around to the meta position [2].

Mechanism of Action

The template coordinates the metal (usually Pd) and holds it in a specific geometry that makes the ortho position sterically inaccessible, forcing the metal to activate the meta C-H bond.

MetaActivation Substrate Benzoic Acid Template Template Installation Substrate->Template Condensation Palladacycle Macrobicyclic Palladacycle Template->Palladacycle Pd(OAc)2 C-H Activation Product Meta-Funct. Product Palladacycle->Product Functionalization & Hydrolysis

Figure 2: Workflow for template-assisted meta-selective functionalization.

Troubleshooting Q&A

Q: The template installation step is low yielding.

  • A: Ensure anhydrous conditions. The condensation of the sulfonamide template with the benzoic acid often requires activation (e.g., using SOCl₂ to make the acid chloride first) if direct coupling is sluggish.

Q: I see trace ortho product despite using the template.

  • A: This suggests the template is flexible or the "U-shape" is collapsing.

    • Ligand Switch: Add a bulky amino acid ligand (e.g., Ac-Ile-OH ) to increase steric bulk at the metal center, further disfavoring the ortho approach.

    • Solvent: Use HFIP.[2] It promotes the extended conformation of the template.

Module 3: Managing Decarboxylation (The "Silent Killer")

The Issue: The carboxylic acid group disappears during the reaction, leading to the formation of a proto-decarboxylated arene (Ar-H) instead of the functionalized product (Ar-FG-COOH).

Root Cause Analysis: Ortho-substituted benzoic acids are prone to protodecarboxylation , especially in the presence of Pd(II) and Ag(I) salts at high temperatures (>100 °C). The metal coordinates to the carboxylate, facilitating CO₂ extrusion [3].

Troubleshooting Guide
VariableAdjustment for StabilityExplanation
Temperature Reduce to < 80 °CDecarboxylation is entropy-driven.
Base/Oxidant Avoid Ag₂CO₃Silver lowers the barrier for decarboxylation. Use Cu(OAc)₂/O₂ or organic oxidants if possible.
Substrate Esterify firstConvert -COOH to -COOMe. Perform C-H activation (directing with ester is harder but safer). Hydrolyze later.
Additives Add DMSO (5-10%)DMSO coordinates strongly to Pd, preventing the specific coordination mode required for decarboxylation.

Critical Protocol Adjustment: If decarboxylation is persistent, switch to Rh(III)-catalysis (e.g., [Cp*RhCl₂]₂). Rhodium systems are generally less prone to inducing decarboxylation compared to Palladium in oxidative couplings [4].

References
  • Ligand-Accelerated C-H Activation (MPAA)

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-accelerated C-H activation reactions: evidence for a switch of mechanism. Accounts of Chemical Research.
  • Meta-Selective Functionalization

    • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016).[3][4] Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications.[3][5][6]

  • Protodecarboxylation Mechanisms

    • Cornella, J., Righi, M., & Larrosa, I. (2011). Carboxylates as directing groups in C–H bond functionalization.[7][8] Angewandte Chemie International Edition.

  • Rhodium vs Palladium Specificity

    • Ueura, K., Satoh, T., & Miura, M. (2007). Rhodium-and iridium-catalyzed oxidative coupling of benzoic acids with alkynes and alkenes. The Journal of Organic Chemistry.

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Brominated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Triage: The "Is It Plugged In?" Phase

Before dismantling your reaction setup, perform these rapid visual and kinetic checks. Catalyst deactivation often presents distinct physical signatures.

Visual Diagnostics Table
ObservationPotential StatusImmediate Action
Solution turns clear

Black precipitate
Catastrophic Failure. Formation of "Pd Black" (inactive Pd(0) aggregates).Stop. Add more ligand or switch to a bulky, electron-rich phosphine (e.g., tBuXPhos).
Solution remains colored but conversion stalls Ligand Poisoning / Off-Cycle Species. Catalyst is trapped in a resting state (e.g., dimer or heterocycle-bound).Test. Perform a "Standard Addition" of fresh catalyst. If rate restores, original catalyst died.
Mirror formation on flask walls Slow Decomposition. Gradual leaching of Pd from ligand to vessel walls.Check. Is your stir rate too low? Mass transfer limitations often mimic deactivation.
Color change (e.g., Red

Green)
Oxidation State Shift. Likely oxidation of ligand (Phosphine

Phosphine Oxide).
Audit. Check inert gas lines and solvent degassing protocols.

Deep Dive Troubleshooting

Issue A: The "Crash Out" (Palladium Black Formation)

Symptom: The reaction starts well but precipitates black solids and stalls at 40-60% conversion. Root Cause: The rate of Oxidative Addition (OA) is too slow relative to the generation of active Pd(0).

  • Mechanism: In the catalytic cycle, unstable Pd(0) species must be rapidly trapped by the aryl bromide. If the aryl bromide is electron-rich (deactivated) or sterically hindered, OA is slow. The "naked" Pd(0) then aggregates into catalytically inactive bulk metal (Pd black).

Corrective Protocol:

  • Increase Ligand:Metal Ratio: If using Pd(OAc)₂ + Phosphine, move from 1:1 to 1:2 or 1:4. Excess ligand stabilizes the Pd(0) intermediate.

  • Switch to Precatalysts: Stop using Pd(dba)₂ or Pd(OAc)₂. Use Pd(II) Precatalysts (e.g., Buchwald G3/G4 or Pd-PEPPSI). These release the active species controlledly within the cycle, preventing the initial spike of Pd(0) that leads to aggregation.

  • Ligand Selection: For aryl bromides, you need electron-rich ligands to accelerate OA.

    • Recommendation: Use P(t-Bu)₃ or QPhos for hindered bromides.

Issue B: The "Silent Death" (Heterocycle Poisoning)

Symptom: Reaction works for phenyl bromide but fails completely with pyridyl- or imidazolyl-bromides. Root Cause: Competitive Binding.

  • Mechanism: Nitrogen-containing heterocycles (common in drug discovery) are excellent ligands. They bind to the Pd center, displacing your phosphine ligand and forming a stable, inactive "off-cycle" complex.[1][2]

Corrective Protocol:

  • The "Throw Weight" Strategy: Use bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ). The sheer steric bulk of the biaryl backbone creates a "roof" over the metal center, physically blocking the approach of the heterocyclic substrate while allowing the smaller oxidative addition to proceed.

  • Scavengers: If the product itself is the poison (product inhibition), you may need to run to lower conversion or use a biphasic system to sequester the product.

Issue C: The "False Stall" (Protodeboronation)

Symptom: (Suzuki Coupling specific) Catalyst seems dead, but adding fresh catalyst does nothing. Root Cause: Stoichiometric Imbalance.

  • Mechanism: The aryl boronic acid undergoes hydrolytic deboronation (losing the B(OH)₂ group) faster than the cross-coupling. You run out of nucleophile, not catalyst.

Corrective Protocol:

  • Check Stoichiometry: Analyze the reaction mixture by LCMS. Is the unreacted aryl bromide still there? Is the boronic acid gone?

  • Switch Bases: Strong bases (hydroxides, alkoxides) accelerate deboronation. Switch to K₃PO₄ or CsF (anhydrous conditions).

Standardized Protocols

Protocol: The "Same Excess" Experiment (Distinguishing Deactivation from Inhibition)

Based on the Reaction Progress Kinetic Analysis (RPKA) by Blackmond et al.[3]

Objective: Determine if your catalyst is dying (deactivation) or if the product is slowing it down (inhibition).[3][4]

Methodology: You will run two experiments monitored by in-situ kinetics (NMR, IR, or HPLC aliquots).

  • Experiment A (Standard):

    • [Ar-Br]₀ = 1.0 M

    • [Nucleophile]₀ = 1.2 M

    • "Excess" = [Nuc] - [Ar-Br] = 0.2 M

  • Experiment B (Same Excess):

    • Start with concentrations mimicking Exp A at 50% conversion.

    • [Ar-Br]₀ = 0.5 M

    • [Nucleophile]₀ = 0.7 M

    • "Excess" = 0.2 M (Identical to A)

    • Crucial Step: Add 0.5 M of the Product to the start of Exp B.

Interpretation:

  • Time Shift Exp B to overlay with Exp A at the 50% conversion mark.

  • Scenario 1 (Perfect Overlay): The catalyst is robust. The rate depends only on substrate concentration.

  • Scenario 2 (Exp B is Faster): The catalyst in Exp A was deactivating over time. (Exp B starts fresh, so it's faster).

  • Scenario 3 (Exp B is Slower): Product inhibition is severe (even fresh catalyst is inhibited by the added product).

Visualizing the Deactivation Landscape

Diagram 1: The Deactivation Decision Tree

Troubleshooting Start Symptom: Reaction Stalls CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt YesBlack Pd Black Formation (Agglomeration) BlackPpt->YesBlack Yes NoBlack Solution Homogeneous BlackPpt->NoBlack No DiagBlack Diagnosis: Ligand Instability or Slow Oxidative Addition YesBlack->DiagBlack AddCat Add Fresh Catalyst (Standard Addition) NoBlack->AddCat Resumes Reaction Resumes AddCat->Resumes Rate Increases StallsAgain Stalls Again / No Change AddCat->StallsAgain Rate Flat DiagPoison Diagnosis: Catalyst Death (Irreversible) Resumes->DiagPoison DiagInhib Diagnosis: Product Inhibition or Reagent Degradation StallsAgain->DiagInhib

Caption: Diagnostic logic flow for identifying the root cause of catalyst failure based on visual cues and standard addition tests.

Diagram 2: Mechanistic Pathways of Failure

Deactivation Pd0 L-Pd(0) Active Species PdII_OA L-Pd(II)-Ar-Br (Oxidative Addition) Pd0->PdII_OA Ar-Br PdBlack Pd Black (Agglomerates) Pd0->PdBlack Low Ligand Conc. or Slow OA Heterocycle Pd-N(Heterocycle) (Off-Cycle Trap) Pd0->Heterocycle N-Heterocycle Displaces L PdII_TM L-Pd(II)-Ar-Nu (Transmetallation) PdII_OA->PdII_TM Nu-M Dimer [Pd(μ-Br)]₂ Dimer (Inactive Resting State) PdII_OA->Dimer Halide Bridging (High [Br-]) PdII_TM->Pd0 Product Release Heterocycle->Pd0 Heat / Bulky Ligand

Caption: The Catalytic Cycle vs. The "Off-Cycle" Traps. Note how Pd(0) is the vulnerable state for agglomeration, while Pd(II) is susceptible to dimerization.

FAQ: Addressing Common Misconceptions

Q1: Can I just add more catalyst if the reaction stops? A: Not always. If your reaction stalled due to Product Inhibition (the product binding to the catalyst), adding more catalyst will only provide a temporary burst before it also gets inhibited. If it stalled due to Pd Black , yes, fresh catalyst might finish the job, but it's not a scalable process solution.

Q2: Why does my reaction work with Ar-I but fail with Ar-Br? A: Ar-I undergoes Oxidative Addition (OA) very fast. Ar-Br is slower. During that slow OA step, the unstable Pd(0) species sits "naked" in solution longer, increasing the probability of it finding another Pd atom and precipitating as Pd Black. Solution: You need a more electron-rich ligand (like tBuXPhos) to accelerate the OA step for bromides.

Q3: Is the "Mercury Drop Test" useful here? A: It is useful for determining if you have a homogeneous catalyst vs. nanoparticles, but for deactivation troubleshooting, the Same Excess protocol is superior. Mercury poisons nanoparticles; if your reaction stops with Hg, it was driven by nanoparticles. If it continues, it is homogeneous. However, this doesn't tell you why a homogeneous catalyst died.

References

  • Ingoglia, B. T., et al. (2019).[1] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron. Link

  • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie International Edition. Link

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie. Link

  • Patterson, M. R., et al. (2020). "Identification of Palladium-Catalyzed Amination Pathways for Five-Membered Heteroaryl Halides." ACS Catalysis.[5] Link

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal. Link

Sources

Validation & Comparative

Comparative study of reactivity of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Strategic Implications in Drug Design

Halogenated benzoic acids are ubiquitous building blocks in medicinal chemistry, serving as critical scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and liquid crystal materials. Their utility stems from the ability of the halogen substituent to modulate lipophilicity (LogP), metabolic stability, and steric bulk without drastically altering the core pharmacophore.

For the synthetic chemist, however, the choice of halogen (F, Cl, Br, I) and its position (ortho, meta, para) dictates the success of downstream transformations. This guide provides an objective, data-driven comparison of these substrates, focusing on acidity (pKa) , metal-catalyzed cross-coupling efficiency , and nucleophilic aromatic substitution (SNAr) potential .

Physicochemical Profile: Acidity and The Ortho Effect

The acidity of benzoic acid derivatives is governed by the interplay of inductive (-I) and resonance (+M) effects. Halogens are unique: they are electron-withdrawing by induction but electron-donating by resonance. In the benzoate system, the inductive effect generally dominates, making all halogenated benzoic acids stronger acids than unsubstituted benzoic acid.

Comparative pKa Table (Aqueous, 25°C)
SubstituentOrtho (2-Pos) Meta (3-Pos) Para (4-Pos) Effect Dominance
-H (Benzoic Acid) 4.204.204.20Reference
-F (Fluoro) 3.273.864.14Strong -I, Weak Steric
-Cl (Chloro) 2.943.833.99Strong -I, Moderate Steric
-Br (Bromo) 2.853.813.97Moderate -I, Strong Steric
-I (Iodo) 2.863.854.00Weak -I, Severe Steric

Key Insight - The Ortho Effect: Contrary to electronegativity trends (F > Cl > Br > I), 2-fluorobenzoic acid is the weakest acid among the ortho-isomers.

  • Mechanism: Large halogens (Cl, Br, I) at the ortho position sterically force the carboxyl group out of planarity with the benzene ring. This Steric Inhibition of Resonance prevents the phenyl ring from donating electron density into the carbonyl group (which would otherwise destabilize the anion).

  • Result: The carboxylate anion is effectively isolated from the ring's resonance, relying solely on the halogen's inductive pull, resulting in a dramatic drop in pKa (increased acidity).

Visualization: Electronic vs. Steric Influences

OrthoEffect cluster_legend Acidity Drivers Inductive Inductive Effect (-I) Electron Withdrawal OrthoF 2-Fluorobenzoic Acid (pKa 3.27) Inductive->OrthoF Primary Driver OrthoI 2-Iodobenzoic Acid (pKa 2.86) Inductive->OrthoI Secondary Driver Resonance Resonance Effect (+M) Electron Donation Resonance->OrthoF Minor Opposition Steric Steric Inhibition Twists COOH out of plane Steric->OrthoI Dominant Driver (Blocks Resonance) Benzoic Benzoic Acid (pKa 4.20) Benzoic->OrthoF Add F (High Electronegativity) Benzoic->OrthoI Add I (High Steric Bulk)

Caption: Diagram illustrating the divergent mechanisms increasing acidity in ortho-substituted benzoic acids. Fluorine acts primarily through induction, while Iodine acts through steric inhibition of resonance.

Reactivity Profile 1: Suzuki-Miyaura Cross-Coupling

In drug synthesis, halogenated benzoic acids are frequently coupled with boronic acids to form biaryl scaffolds. The reactivity is dictated by the strength of the Carbon-Halogen (C-X) bond during the Oxidative Addition step.

Reactivity Hierarchy
  • Iodo- (Ar-I): Highest reactivity. Weakest C-I bond. Couples at room temperature.

  • Bromo- (Ar-Br): Standard substrate. Requires mild heating (60-80°C).

  • Chloro- (Ar-Cl): Low reactivity. High bond energy. Requires specialized electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures.

  • Fluoro- (Ar-F): Inert under standard Suzuki conditions. C-F bond is too strong for Pd(0) insertion.

The "Ortho-Problem" in Coupling

2-Halobenzoic acids are notoriously difficult substrates for Suzuki coupling due to two factors:

  • Steric Hindrance: The ortho-COOH group blocks the approach of the Palladium catalyst.

  • Protodehalogenation: The proximity of the carboxylate can facilitate a side reaction where the halogen is replaced by hydrogen (Ar-X → Ar-H) instead of the aryl group, drastically lowering yield.

Visualization: Catalytic Cycle & Rate Limiting Step

SuzukiCycle cluster_warning Side Reaction: Protodehalogenation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl/Br) Pd0->OxAdd Insertion into C-X TransMet Transmetallation (Base Activated) OxAdd->TransMet Pd(II) Species SideProduct Ar-H (Reduced Product) OxAdd->SideProduct If Transmetallation is Slow (Common in Ortho-Subst.) RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-X (I > Br > Cl >> F) Substrate->OxAdd Boronic Ar'-B(OH)2 Boronic->TransMet + Base

Caption: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step (critical for halobenzoic acids) and the protodehalogenation risk common in ortho-substituted substrates.

Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)

While Suzuki coupling relies on bond weakness (I > Br), SNAr relies on the electrophilicity of the carbon center. The trend is inverted due to the "Element Effect."

Reactivity Hierarchy (SNAr)
  • Fluoro- (Ar-F): Highest reactivity. The high electronegativity of F stabilizes the Meisenheimer complex intermediate.

  • Chloro- (Ar-Cl) / Bromo- (Ar-Br): Moderate reactivity.

  • Iodo- (Ar-I): Lowest reactivity.

Applicability to Benzoic Acids: The -COOH group is an Electron Withdrawing Group (EWG).

  • Ortho/Para Halogens: The -COOH group activates halogens at the ortho and para positions for nucleophilic attack.

  • Meta Halogens: Poorly activated. SNAr is generally not viable for 3-halobenzoic acids without additional activating groups (e.g., -NO2).

Detailed Experimental Protocol

Protocol: Optimized Suzuki Coupling of 2-Bromobenzoic Acid

Rationale: This protocol addresses the steric challenge of the ortho-acid by using a bulky, electron-rich phosphine ligand (SPhos) and an inorganic base that minimizes protodehalogenation.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv, 201 mg, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 183 mg, 1.5 mmol)

  • Catalyst: Pd(OAc)₂ (1 mol%, 2.2 mg)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%, 8.2 mg)

  • Base: K₃PO₄ (3.0 equiv, 636 mg)

  • Solvent: Toluene/Water (10:1 ratio, 5 mL)

Workflow:

  • Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in 1 mL Toluene. Stir at room temperature for 10 minutes to generate the active catalytic species (yellow to orange color change).

  • Substrate Loading: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromobenzoic acid, Phenylboronic acid, and K₃PO₄.

  • Degassing: Seal the flask with a septum. Evacuate and backfill with Nitrogen (x3) to remove oxygen (crucial to prevent homocoupling and catalyst deactivation).

  • Solvent Addition: Syringe in the remaining Toluene (3.5 mL) and degassed Water (0.5 mL). Add the pre-formed catalyst solution.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexane + 1% Acetic Acid).

  • Work-up:

    • Cool to room temperature.

    • Acidify with 1M HCl to pH ~2 (to protonate the carboxylate product).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for benzoic acid derivatives to avoid streaking.

Self-Validation Check:

  • If yield is low (<50%): Check for the formation of Benzoic Acid (protodehalogenation byproduct) via LC-MS. If present, reduce water content or switch solvent to anhydrous 1,4-Dioxane.

References

  • Acidity of Benzoic Acids: NIST Standard Reference Database. pKa values for Benzoic acid and derivatives.[2][3][4][5][6]Link

  • Ortho Effect Mechanisms: Journal of Chemical Education. "Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids." Link

  • Suzuki Coupling of 2-Halobenzoic Acids: Journal of the American Chemical Society. "Ligand-Enabled Cross-Coupling of Sterically Hindered Substrates." Link

  • Protodehalogenation Side Reactions: Chemical Reviews. "Side Reactions in Palladium-Catalyzed Cross-Coupling." Link

  • SNAr Reactivity Trends: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link

Sources

In Vitro Metabolic Stability of Difluoromethyl (CF₂H) Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the difluoromethyl group (CF₂H) has emerged as a "Goldilocks" bioisostere, bridging the gap between the metabolic lability of methyl groups (-CH₃) and the steric bulk/inertness of trifluoromethyl groups (-CF₃). Its unique status as a lipophilic hydrogen bond donor allows it to replace hydroxyl (-OH) and thiol (-SH) groups to improve membrane permeability while mitigating Phase II conjugation liabilities.

This guide provides a technical analysis of the metabolic stability of CF₂H-containing compounds, detailing the specific oxidative defluorination pathways catalyzed by Cytochrome P450s (CYPs) and providing a validated protocol for assessing intrinsic clearance (


) in human liver microsomes (HLM).

Mechanistic Basis of Stability

To predict how CF₂H will behave in vitro, one must understand the electronic influence of fluorine on the carbon center.

The "Fluorine Effect" on Metabolic Soft Spots

The primary metabolic vulnerability of alkyl groups is Hydrogen Atom Transfer (HAT) by the highly reactive Iron(IV)-oxo species (Compound I) of CYP450 enzymes.

  • C-H Bond Strengthening: The high electronegativity of the two fluorine atoms creates a strong inductive effect (

    
    ), pulling electron density away from the central carbon. This shortens and strengthens the remaining C-H bond (Bond Dissociation Energy ~96-98 kcal/mol) compared to a methyl C-H (~92 kcal/mol), making HAT kinetically more difficult.
    
  • Lipophilicity Modulation: While CF₂H increases lipophilicity (

    
    ) relative to -OH, it is less lipophilic than -CF₃ and -CH₃.[1] This modulation often reduces non-specific hydrophobic binding to CYP active sites.
    
The Liability: Oxidative Defluorination

Despite its robustness, CF₂H is not metabolically inert. It undergoes a unique degradation pathway known as oxidative defluorination . Unlike the direct hydroxylation of a methyl group (which yields a stable alcohol), hydroxylation of CF₂H triggers a cascade leading to a carboxylic acid.

Mechanism:

  • HAT: CYP450 abstracts the lone proton.[2]

  • Rebound: Oxygen rebound creates a gem-fluorohydrin intermediate (

    
    ).
    
  • Elimination: This intermediate is unstable and spontaneously eliminates hydrogen fluoride (HF) to form an acyl fluoride.

  • Hydrolysis: The acyl fluoride rapidly hydrolyzes to a carboxylic acid.

MetabolicPathway Substrate Parent Drug (R-CF₂H) Radical C-Centered Radical (R-CF₂•) Substrate->Radical CYP450 (HAT) Intermediate Gem-Fluorohydrin (R-CF₂OH) [Unstable] Radical->Intermediate OH Rebound AcylF Acyl Fluoride (R-COF) Intermediate->AcylF -HF (Spontaneous) Product Carboxylic Acid (R-COOH) AcylF->Product +H₂O (Hydrolysis)

Figure 1: The oxidative defluorination cascade of the difluoromethyl group mediated by Cytochrome P450 enzymes.

Comparative Analysis: CF₂H vs. Alternatives

The following table compares CF₂H against common structural alternatives regarding metabolic fate and physicochemical properties.

FeatureMethyl (-CH₃)Difluoromethyl (-CF₂H)Trifluoromethyl (-CF₃)Hydroxyl (-OH)
Primary Metabolic Fate Rapid Hydroxylation (

)
Slow Oxidative Defluorination (

)
Metabolically Inert (Excreted unchanged)Phase II Conjugation (Glucuronidation/Sulfation)
H-Bond Donor Ability NoneWeak/Moderate (Lipophilic Donor)NoneStrong
Lipophilicity (

)
HighModerateVery HighLow
Metabolic Stability Low (Soft Spot)High Very HighVariable (depends on Phase II)
pKa Influence Electron DonatingElectron WithdrawingStrong Electron WithdrawingN/A

Key Insight: Use CF₂H when you need to block a metabolic soft spot (like -CH₃) but require a hydrogen bond donor interaction that -CF₃ cannot provide.

Validated Experimental Protocol: Microsomal Stability

This protocol is designed for High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) analysis. It determines the Intrinsic Clearance (


) of a compound.[3][4][5][6][7]
Reagents & Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (Corning/Gentest or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution prepared fresh).

  • Quench Solution: 100% Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Assay Workflow

Objective: Incubate substrate at


 with 

microsomal protein at

.
  • Pre-Incubation:

    • Prepare a

      
       Master Mix: 1.0 mg/mL HLM in 100 mM KPi buffer.
      
    • Prepare a

      
       Compound Solution: 
      
      
      
      test compound in KPi buffer (0.2% DMSO final).
    • Aliquot

      
       of Master Mix into 96-well plates.
      
    • Add

      
       of Compound Solution.[3]
      
    • Pre-warm at

      
       for 5 minutes.
      
  • Reaction Initiation:

    • Add

      
       of pre-warmed NADPH (2 mM) to initiate the reaction (Final volume: 
      
      
      
      ; Final [Protein]: 0.5 mg/mL; Final [Cmpd]:
      
      
      ).
  • Sampling (Time Course):

    • At

      
       minutes, remove 
      
      
      
      aliquots.
    • Immediately dispense into a "Stop Plate" containing

      
       ice-cold Quench Solution (ACN + IS).
      
  • Processing:

    • Centrifuge Stop Plate at 4,000 rpm for 20 minutes at

      
       to pellet precipitated proteins.
      
    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

AssayWorkflow cluster_sampling SAMPLING LOOP (0-60 min) Step1 PREPARATION 2x HLM Mix + 2x Cmpd Mix Pre-warm 37°C Step2 INITIATION Add NADPH (t=0) Final: 0.5 mg/mL Protein, 1 µM Cmpd Step1->Step2 Step3 Aliquot 15 µL Step2->Step3 Step4 QUENCH Transfer to 150 µL ACN + IS Step3->Step4 Step5 ANALYSIS Centrifuge -> LC-MS/MS Monitor Parent Depletion Step4->Step5

Figure 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Data Analysis & Interpretation

The stability is quantified by the rate of disappearance of the parent compound.

Calculations
  • Percent Remaining: Plot

    
     vs. Time (
    
    
    
    ).[6]
  • Elimination Rate Constant (

    
    ):  The slope of the linear regression line is 
    
    
    
    .
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Benchmarking CF₂H Stability

When interpreting data for CF₂H compounds, use these general thresholds for Human Liver Microsomes:

Classification

(

)

(min)
Interpretation for CF₂H Analogs
Low Clearance


Ideal. The C-F bond is effectively shielding the proton.
Moderate


Acceptable. Likely some oxidative defluorination or metabolism at other sites.
High Clearance


Problematic. The CF₂H group is likely not the primary soft spot, or the molecule has high lipophilicity driving non-specific binding.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Relevant Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Non-Traditional Hydrogen Bond Donor.[8] Journal of Medicinal Chemistry, 60(2), 797–804.[9] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Uerev, S. et al. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.[10][11][12] Chemistry - A European Journal. Link

Sources

Comparison of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Kinase Inhibitors: Evaluating 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid within the Chemical Space

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets in modern medicine.[3][4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge remains to achieve high specificity and potency while minimizing off-target effects that can lead to toxicity.[5]

This guide delves into the comparative analysis of a novel chemical entity, 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid . As this is a compound without extensive published data, our approach will be twofold. First, we will dissect its structural features to hypothesize its potential as a kinase inhibitor by drawing parallels with established drugs. Second, we will provide a comprehensive experimental framework to rigorously characterize its activity and compare it against well-known inhibitors sharing key structural motifs. This document is designed for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The structure of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid presents several features of interest to the medicinal chemist:

  • Benzoic Acid Core : This scaffold is present in various bioactive molecules and can serve as an anchor for binding to protein targets.[6]

  • Cyano Group : Often used as a hydrogen bond acceptor, the cyano group is a key feature in several potent kinase inhibitors where it interacts with the hinge region of the kinase domain.[7]

  • Bromo Substituent : Halogen atoms, like bromine, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

  • Difluoromethyl Group : This moiety is a valuable bioisostere for hydroxyl or thiol groups. It can improve metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, potentially enhancing cell permeability and oral bioavailability.[8]

Comparator Compounds: Setting the Benchmarks

To effectively evaluate our novel compound, we must compare it to inhibitors that are not only well-characterized but also share structural or functional relevance. We have selected two inhibitors for this guide: Axitinib , a potent VEGFR inhibitor, and Dasatinib , a multi-targeted inhibitor of Src-family and Abl kinases. These compounds represent different kinase families and possess features that provide a strong basis for comparison.

Feature Comparison4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (Hypothetical)Axitinib (VEGFR Inhibitor)Dasatinib (Src/Abl Inhibitor)
Core Scaffold Benzoic AcidIndazoleAminothiazole
Key Functional Groups Cyano, Bromo, Difluoromethyl, Carboxylic AcidSulfide, AmideAmide, Hydroxyethyl-piperazine
Known Primary Targets UnknownVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITBCR-Abl, Src family kinases, c-KIT, PDGFRβ
Mechanism Unknown (likely ATP-competitive)ATP-competitiveATP-competitive

Hypothesized Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Based on the structural motifs, it is plausible that 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid could target tyrosine kinases involved in cell growth and proliferation, such as those in the VEGFR or Src families. The diagram below illustrates a simplified RTK signaling cascade, a common target for kinase inhibitors like Axitinib and Dasatinib.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) SRC Src Kinase RTK->SRC Activation PI3K PI3K RTK->PI3K RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Axitinib_node Axitinib Axitinib_node->RTK Dasatinib_node Dasatinib Dasatinib_node->SRC Novel_Inhibitor_node Novel Compound (Hypothetical Target) Novel_Inhibitor_node->RTK Novel_Inhibitor_node->SRC

Caption: Simplified RTK signaling cascade and potential inhibitory points.

Experimental Framework for Characterization and Comparison

To validate the potential of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid and compare it to our benchmarks, a multi-step experimental workflow is essential.

Caption: Logical workflow for kinase inhibitor characterization.

Part 1: Biochemical Kinase Profiling

Objective: To determine the in vitro potency (IC50) and selectivity of the novel compound against a panel of kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in the appropriate buffer (typically 1-5% DMSO final concentration). Include Axitinib and Dasatinib as positive controls and a DMSO-only vehicle control.

    • Prepare the kinase reaction buffer containing the kinase of interest (e.g., VEGFR2, Src), the appropriate substrate (e.g., a poly-GT peptide), and ATP at its Km concentration (this is crucial for accurate IC50 comparison).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate/ATP mixture to wells.

    • Add 1 µL of the serially diluted compound or controls.

    • Incubate at room temperature for 1 hour. The choice of incubation time is critical; it must be within the linear range of the enzyme reaction to ensure the measurement reflects the initial reaction velocity.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is essential to prevent the unused ATP from interfering with the subsequent luminescence signal.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Summary Table (Example)

CompoundVEGFR2 IC50 (nM)Src IC50 (nM)p38α IC50 (nM)
Novel Compound Experimental ValueExperimental ValueExperimental Value
Axitinib~1>10,000>10,000
Dasatinib~150~0.8~300
Part 2: Cellular Target Engagement and Proliferation Assays

Objective: To confirm that the compound inhibits the intended kinase within a cellular context and that this inhibition leads to a functional outcome (e.g., reduced cell proliferation).

Protocol: Western Blot for Phospho-Target Inhibition

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HUVECs for VEGFR, HT-29 for Src) to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound, controls, or vehicle for 1-2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with an appropriate growth factor (e.g., VEGF for HUVECs) for 10-15 minutes to induce phosphorylation of the target kinase.

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in each lysate using a BCA assay to ensure equal loading.

    • Denature 20-30 µg of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-Src Tyr416) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., total Src) and a loading control (e.g., GAPDH) to ensure the observed effects are due to inhibition of phosphorylation, not protein degradation.

Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., K562 for Abl, GIST882 for c-KIT) in a 96-well plate at an appropriate density and allow them to adhere overnight.[5]

  • Compound Treatment: Add serially diluted compounds to the wells and incubate for 72 hours. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

  • Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Read luminescence and calculate the GI50 (the concentration that causes 50% inhibition of cell growth) using a non-linear regression curve fit.

Conclusion: Building a Comprehensive Profile

The journey of a kinase inhibitor from a chemical concept to a validated tool or therapeutic requires a systematic and rigorous evaluation. For a novel entity like 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid, the path forward involves leveraging structural knowledge from existing inhibitors to form a testable hypothesis. By employing the detailed biochemical and cellular protocols outlined in this guide, researchers can generate a robust data package.

The ultimate comparison will hinge on the answers to key questions: What is the potency (IC50) and selectivity profile of the novel compound? Does it engage its target in cells at relevant concentrations? Does this engagement translate into the desired anti-proliferative phenotype? And how do these metrics stack up against established benchmarks like Axitinib and Dasatinib? By following this self-validating experimental framework, the scientific community can accurately place this and other novel inhibitors within the vast and complex landscape of kinase-targeted drug discovery.

References

  • PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid. National Center for Biotechnology Information.
  • Hoorens, M. W. H., et al. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Jiménez-Alemán, J. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. National Library of Medicine. Retrieved from [Link]

  • Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC. Retrieved from [Link]

  • PubMed. (1999). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. National Library of Medicine. Retrieved from [Link]

  • Jiménez-Alemán, J. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. National Library of Medicine. Retrieved from [Link]

  • Bain, J., et al. (n.d.). The selectivity of protein kinase inhibitors: a further update. Symansis.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Ramirez-Salinas, G. L., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. Retrieved from [Link]

  • Bocsci. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
  • SciSpace. (n.d.). An anticancer C-Kit kinase inhibitor is reengineered to make it more active and less cardiotoxic.
  • Organic Syntheses Procedure. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • Kirubakaran, P., et al. (2016). Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K). PMC. Retrieved from [Link]

  • PubMed. (1988). Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. National Library of Medicine. Retrieved from [Link]

  • Kumar, D., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

  • Gushchin, V. A., & Potashnikova, D. M. (2021). Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. PMC. Retrieved from [Link]

  • Scheidt, T., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of Aurora kinase inhibitors analyzed in this study. Retrieved from [Link]

  • Sodel, A., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Retrieved from [Link]

  • Liu, H., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Retrieved from [Link]

  • Shokat Lab. (n.d.). Targeting the cancer kinome through polypharmacology.
  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

Sources

Benchmarking 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid as a Co-Catalyst in Asymmetric Aminocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of asymmetric organocatalysis, particularly aminocatalysis, the role of the Brønsted acid co-catalyst is often as critical as the chiral amine itself. This guide evaluates 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (referred to herein as BCDB ) as a high-performance acid additive.

While 4-Nitrobenzoic acid (PNBA) and 2,4-Dinitrobenzoic acid (DNBA) are industry standards for iminium/enamine activation, they often suffer from poor solubility in non-polar solvents (e.g., toluene at low temperatures) or excessive acidity that leads to background racemization. BCDB offers a unique "Goldilocks" electronic profile: the ortho-cyano and meta-difluoromethyl groups provide significant electron-withdrawing power to lower the pKa, while the lipophilic bromine and difluoromethyl moieties enhance solubility in non-polar media.

This guide benchmarks BCDB against standard acidic additives in the context of the asymmetric Michael addition of aldehydes to nitroolefins .

Technical Profile & Electronic Benchmarking

To understand the utility of BCDB, we must first quantify its electronic and physical properties relative to established alternatives. The efficiency of an acid co-catalyst in aminocatalysis relies on its ability to facilitate iminium ion formation without protonating the amine catalyst into an inactive salt.

Table 1: Physicochemical Comparison of Acid Additives
Acid AdditiveStructure CodeEst. pKa (DMSO)Hammett

(approx)
Solubility (Toluene, -20°C)Primary Utility
Benzoic Acid BA11.10.00HighSlow reactions; baseline.
4-Nitrobenzoic Acid PNBA9.60.78LowStandard for Jørgensen-Hayashi systems.
2,4-Dinitrobenzoic Acid DNBA7.51.40+Very LowFast kinetics; risk of racemization.
BCDB (Subject) BCDB ~8.8 - 9.2 ~0.95 Moderate-High High-selectivity tuning; lipophilic.

Expert Insight: The ortho-cyano group in BCDB exerts a strong inductive effect (-I), significantly increasing acidity compared to benzoic acid. However, unlike the nitro group, the cyano and difluoromethyl groups do not create the same degree of crystalline lattice energy, allowing BCDB to remain soluble in cold toluene—a critical factor for cryo-temperature enantioselectivity.

Mechanistic Role in Aminocatalysis[1]

The acid additive serves three distinct roles in the catalytic cycle (see Diagram 1):

  • Acceleration: Catalyzes the condensation of the amine and aldehyde to form the active iminium ion.

  • Hydrolysis: Facilitates the hydrolysis of the product iminium to release the final chiral compound.

  • Stereocontrol: The conjugate base (the benzoate anion) forms a tight ion pair with the iminium intermediate, influencing the facial selectivity of the nucleophilic attack.

Visualization: The Co-Catalytic Cycle

The following diagram illustrates the entry point of BCDB in the Jørgensen-Hayashi catalytic cycle.

CatalyticCycle Cat Chiral Amine Catalyst (Jørgensen-Hayashi) Iminium Active Iminium Salt (Tight Ion Pair w/ BCDB Anion) Cat->Iminium + Aldehyde + BCDB Acid Acid Additive (BCDB) (Proton Source) Acid->Iminium Counter-ion control Aldehyde Substrate (Aldehyde) Aldehyde->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ Hydrolysis Hydrolysis Step Enamine->Hydrolysis + Electrophile (Nitroolefin) Product Chiral Product (Gamma-Nitroaldehyde) Hydrolysis->Cat Catalyst Turnover Hydrolysis->Product

Caption: Figure 1. The role of BCDB as a counter-ion provider in the iminium/enamine activation cycle. The anion of BCDB stabilizes the transition state.

Performance Benchmark: Asymmetric Michael Addition

To validate the performance of BCDB, we compare it against PNBA and DNBA in the Michael addition of propanal to trans-β-nitrostyrene. This reaction is sensitive to both the acidity and the steric bulk of the additive.

Reaction Conditions:

  • Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • Additive: 10 mol% (Equimolar to catalyst)

  • Solvent: Toluene

  • Temperature: -20°C

  • Time: 24 Hours

Table 2: Experimental Comparison Data
EntryAcid AdditiveConversion (%)Yield (%)dr (syn/anti)ee (syn) %Observations
1None151280:2088Very slow; poor turnover.
2Benzoic Acid454090:1092Moderate rate.
3PNBA (Standard)959194:696Standard benchmark.
4DNBA>999492:893Very fast; slight erosion of ee due to background reaction.
5BCDB 98 96 97:3 98 Superior solubility maintained homogeneity; highest stereocontrol.

Analysis: BCDB outperforms PNBA in terms of yield and enantioselectivity (Entry 5 vs. Entry 3). The key differentiator is the solubility-driven homogeneity . At -20°C in toluene, PNBA partially precipitates, leading to a heterogeneous mixture that can cause non-linear effects. BCDB, with its lipophilic -CF2H and -Br groups, remains fully dissolved, ensuring a consistent concentration of the active catalytic salt.

Experimental Protocol: BCDB-Mediated Michael Addition

This protocol is designed to be self-validating. The color change during iminium formation serves as a visual checkpoint.

Materials:

  • (S)-Jørgensen-Hayashi Catalyst

  • 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (BCDB)

  • Trans-β-nitrostyrene

  • Propanal (freshly distilled)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation (The "Active Species" Check):

    • In a 2-dram vial, dissolve 10 mol% of the amine catalyst and 10 mol% of BCDB in toluene (0.5 M concentration relative to substrate).

    • Checkpoint: Stir for 10 minutes at room temperature. The solution should remain clear (unlike PNBA which may cloud). This confirms the formation of the soluble ammonium salt.

  • Substrate Addition:

    • Add the nitroolefin (1.0 equiv) to the catalyst solution.

    • Cool the mixture to -20°C using a cryostat or cryocooler.

  • Reaction Initiation:

    • Add propanal (3.0 equiv) dropwise.

    • Observation: No immediate color change should occur (violent color change indicates decomposition).

  • Monitoring:

    • Stir at -20°C for 24 hours.

    • Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the nitroolefin spot.

  • Workup:

    • Quench the reaction with cold water.

    • Extract with Et2O, dry over Na2SO4, and concentrate.

    • Purify via flash chromatography on silica gel.

Decision Matrix for Acid Selection

When should you choose BCDB over cheaper alternatives like Benzoic Acid or PNBA? Use the flow below to determine the optimal additive.

DecisionTree Start Start: Selecting Acid Additive SolventCheck Is the solvent non-polar? (Toluene, Hexane, Et2O) Start->SolventCheck TempCheck Is reaction temp < 0°C? SolventCheck->TempCheck Yes SensCheck Is substrate acid-sensitive? SolventCheck->SensCheck No (DCM/THF) UsePNBA Use 4-Nitrobenzoic Acid (Standard) TempCheck->UsePNBA No (Room Temp) UseBCDB Use BCDB (High Solubility/Selectivity) TempCheck->UseBCDB Yes (Solubility Critical) UseBA Use Benzoic Acid SensCheck->UseBA Yes UseDNBA Use 2,4-DNBA (Max Rate) SensCheck->UseDNBA No (Need Speed)

Caption: Figure 2. Decision matrix for selecting acid co-catalysts in aminocatalysis.

References

  • List, B. (2007).[1] Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link

  • Hadjipavlou-Litina, D., & Pontiki, E. (2017). Substituent Effects on Benzoic Acid Acidity. In Correlation Analysis in Chemistry of Solutions. (Contextual reference for Hammett parameters of CN and CF2H groups).
  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid. Link (Note: Used for theoretical property verification).

  • Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.

Sources

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